7-Hydroxycannabidivarin-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H26O3/c1-4-5-13-9-17(21)19(18(22)10-13)16-8-14(11-20)6-7-15(16)12(2)3/h8-10,15-16,20-22H,2,4-7,11H2,1,3H3/t15-,16+/m0/s1/i1D3,4D2,5D2 |
InChI-Schlüssel |
SAAKWLWLDDSXCQ-LZSPHPEASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
7-Hydroxycannabidivarin-d7: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). Given its role as a deuterated internal standard, this document also provides context through the properties of its non-deuterated analog, 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of the non-psychotropic phytocannabinoid Cannabidivarin (CBDV).
Chemical Properties and Structure
7-OH-CBDV-d7 is the deuterium-labeled form of 7-OH-CBDV, a phase I metabolite of cannabidivarin. The introduction of seven deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry-based quantification assays, while maintaining nearly identical chemical and physical properties.
Quantitative Data Summary
The following table summarizes the key chemical identifiers and properties of this compound and its non-deuterated counterpart.
| Property | This compound (7-OH-CBDV-d7) | 7-Hydroxycannabidivarin (7-OH-CBDV) |
| Molecular Formula | C₁₉H₁₉D₇O₃ | C₁₉H₂₆O₃ |
| Molecular Weight | 309.45 g/mol | 302.41 g/mol |
| CAS Number | 2249814-78-4 | Not available |
| Formal Name | 2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(propyl-d7)benzene-1,3-diol | 2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
| Synonyms | 7-OH-CBDV-d7 | 7-hydroxy-CBDV |
Chemical Structure
The chemical structure of this compound is based on the cannabidivarin core, with a hydroxyl group introduced at the 7-position and seven deuterium atoms typically located on the propyl side chain. The exact positioning of the deuterium atoms is crucial for its use as an internal standard and is specified by the manufacturer. For the purpose of this guide, a common deuteration pattern on the propyl chain is illustrated.
Figure 1: Chemical Structure of this compound.
Experimental Protocols
Proposed Synthesis of 7-Hydroxycannabidivarin
While a specific synthesis protocol for 7-OH-CBDV-d7 is not publicly available, a plausible route can be derived from methods for the synthesis of 7-OH-CBD and related compounds. A patent describes the synthesis of 7-OH-CBDV through the electrophilic addition of a resorcinol derivative with (+)-trans-mentha-2,8-diene-1,7-diol in the presence of a Lewis acid.
General Synthetic Scheme:
Figure 2: Proposed synthetic pathway for 7-OH-CBDV-d7.
Methodology Outline:
-
Starting Materials: Propyl-d7-resorcinol and (+)-trans-mentha-2,8-diene-1,7-diol.
-
Reaction: The two starting materials are reacted in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃OEt₂).
-
Purification: The resulting product, this compound, is then purified using chromatographic techniques, such as column chromatography.
Quantification by LC-MS/MS
7-OH-CBDV-d7 is primarily used as an internal standard for the accurate quantification of 7-OH-CBDV in biological matrices. The following is a typical experimental protocol for such an analysis.
Sample Preparation (Plasma):
-
Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of 7-OH-CBDV-d7 solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 are monitored. For 7-OH-CBD, a common fragmentation is the loss of the olivetol moiety. A similar pattern would be expected for 7-OH-CBDV.
Figure 3: Analytical workflow for cannabinoid quantification.
Metabolic Pathway of Cannabidivarin (CBDV)
7-OH-CBDV is a product of the phase I metabolism of CBDV, primarily occurring in the liver. This metabolic conversion is catalyzed by cytochrome P450 enzymes. Understanding this pathway is crucial for interpreting the presence and concentration of 7-OH-CBDV in biological samples. A study in mice identified 21 metabolites of CBDV, indicating a complex metabolic fate.
Figure 4: Simplified metabolic pathway of CBDV.
Technical Guide: Synthesis and Isotopic Purity of 7-Hydroxycannabidivarin-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) and outlines the analytical methodologies for determining its isotopic purity. This document is intended to provide a comprehensive resource for researchers engaged in the study of cannabinoid metabolism, pharmacokinetics, and the development of deuterated internal standards for analytical applications.
Introduction
7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. Like its well-studied counterpart, cannabidiol (CBD), CBDV is under investigation for various therapeutic properties, including potential anticonvulsant effects. The 7-hydroxy metabolite is of significant interest as it represents a key product of hepatic metabolism, primarily mediated by cytochrome P450 enzymes.
The deuterated analogue, 7-OH-CBDV-d7, serves as an invaluable tool in analytical and metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantification of the non-labeled analyte in complex biological matrices by mass spectrometry. This guide provides a plausible synthetic route and detailed analytical protocols for the preparation and characterization of this important research compound.
Proposed Synthesis of this compound
The proposed synthesis of 7-OH-CBDV-d7 is a multi-step process that begins with the synthesis of a deuterated divarinolic acid (the precursor to the deuterated olivetol core) and its subsequent condensation with a suitable terpene synthon, followed by hydroxylation.
Synthesis of Deuterated Divarinol
The synthesis of the deuterated resorcinol core is a critical first step. A plausible approach involves the synthesis of 5-(propyl-d7)resorcinol (deuterated divarinol) starting from commercially available materials. One potential route involves the deuteration of the propyl side chain of an appropriate precursor.
Condensation to form Cannabidivarin-d7 (CBDV-d7)
With the deuterated divarinol in hand, the next step is the condensation with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol, to form the cannabidivarin skeleton. This reaction is typically carried out under acidic conditions.
Hydroxylation of CBDV-d7 to this compound
The final step is the introduction of a hydroxyl group at the 7-position of the CBDV-d7 molecule. This can be achieved through various methods, including allylic oxidation.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 5-(propyl-d7)resorcinol (Deuterated Divarinol)
A detailed synthetic procedure would be adapted from established methods for the synthesis of alkylresorcinols, incorporating deuterated reagents. One such method involves the Grignard reaction of a protected 3,5-dihydroxybenzaldehyde with a deuterated propyl magnesium bromide, followed by deprotection and reduction of the resulting alcohol.
Step 2: Synthesis of Cannabidivarin-d7 (CBDV-d7)
-
To a solution of deuterated divarinol (1 equivalent) in a suitable solvent such as dichloromethane, add p-mentha-2,8-dien-1-ol (1.1 equivalents).
-
Cool the reaction mixture to 0°C and add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield CBDV-d7.
Step 3: Synthesis of this compound
-
Dissolve CBDV-d7 (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Add a solution of an oxidizing agent, such as selenium dioxide or N-bromosuccinimide followed by hydrolysis.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and work up as described in the previous step.
-
Purify the crude product by column chromatography to afford this compound.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to ensure the quality and reliability of the deuterated standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution and enrichment of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules with different numbers of deuterium atoms) can be quantified.
Experimental Protocol: LC-MS/MS for Isotopic Purity
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is recommended.
-
Chromatographic Conditions :
-
Column: A C18 reversed-phase column is suitable for cannabinoid analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters :
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for cannabinoids.
-
Scan Mode: Full scan MS is used to acquire the isotopic cluster of the molecular ion.
-
Resolution: A high resolution (e.g., >10,000) is necessary to resolve the isotopic peaks.
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the M, M+1, M+2, ... M+7 ions in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d7 isotopologue.
-
Data Presentation: Isotopic Distribution of 7-OH-CBDV-d7
| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) |
| d0 | X.XXXX | < 0.1 |
| d1 | X.XXXX | < 0.5 |
| d2 | X.XXXX | < 1.0 |
| d3 | X.XXXX | < 2.0 |
| d4 | X.XXXX | < 5.0 |
| d5 | X.XXXX | < 10.0 |
| d6 | X.XXXX | < 20.0 |
| d7 | X.XXXX | > 98.0 |
Note: The theoretical m/z values (X.XXXX) would need to be calculated based on the exact mass of each isotopologue. The measured relative abundance is an example and would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels within the molecule. Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.
Experimental Protocol: NMR for Structural Confirmation and Isotopic Purity
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent that does not contain signals in the regions of interest (e.g., chloroform-d, methanol-d4).
-
¹H NMR : The spectrum is acquired to confirm the overall structure and to observe the disappearance of proton signals at the deuterated positions.
-
²H NMR : The spectrum is acquired to directly observe the deuterium signals and confirm their locations.
-
Data Analysis : The integrals of the remaining proton signals in the ¹H NMR spectrum can be compared to an internal standard to estimate the degree of deuteration.
Signaling Pathways and Logical Relationships
The biological effects of CBDV are believed to be mediated through various signaling pathways. While the specific pathways of 7-OH-CBDV are less studied, they are expected to be similar to the parent compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for determining the isotopic purity of 7-OH-CBDV-d7.
Caption: Postulated signaling pathway for Cannabidivarin (CBDV).[1][2][3]
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and isotopic purity analysis of this compound. The methodologies outlined herein are based on established chemical principles and analytical techniques commonly employed in the field of cannabinoid research. The successful synthesis and characterization of this deuterated metabolite will provide a valuable tool for researchers investigating the pharmacology and therapeutic potential of cannabidivarin and its metabolites. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve satisfactory yields and purity. All synthetic and analytical work should be conducted in accordance with appropriate laboratory safety protocols.
References
7-Hydroxycannabidivarin-d7 certificate of analysis and specifications
An In-depth Technical Guide to 7-Hydroxycannabidivarin-d7
This technical guide provides a comprehensive overview of the available data and analytical methodologies related to this compound (7-OH-CBDV-d7). The information is intended for researchers, scientists, and professionals in drug development. While specific data for the deuterated form is limited, this guide leverages information from its non-deuterated analog, 7-Hydroxycannabidiol (7-OH-CBD), as a close proxy.
Chemical and Physical Properties
7-OH-CBD is a primary metabolite of cannabidiol (CBD), formed in the liver by the enzyme CYP2C19.[1][2] It is considered an active metabolite and has been studied for its potential therapeutic effects, including anticonvulsant properties and its ability to lower blood triglyceride levels.[1][3] Like CBD, it is not known to have psychoactive effects.[1] The deuterated form, 7-OH-CBDV-d7, is a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification.
Table 1: General Specifications for 7-Hydroxycannabidiol
| Property | Value | Source |
| Formal Name | 2-[(1R,6R)-3-(hydroxymethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | [4][5] |
| CAS Number | 50725-17-2 | [4][5] |
| Molecular Formula | C21H30O3 | [2][4][5] |
| Formula Weight | 330.5 g/mol | [2][4][5] |
| Purity | ≥98% | [4] |
| Formulation | Crystalline solid or solution in acetonitrile/methanol | [4][5][6] |
Table 2: Computed Physicochemical Properties of 7-Hydroxycannabidiol
| Property | Value | Source |
| Molecular Weight | 330.5 g/mol | [2] |
| XLogP3-AA | 5.3 | [2] |
| Monoisotopic Mass | 330.21949481 Da | [2] |
| Polar Surface Area | 60.7 Ų | [2] |
| Heavy Atom Count | 24 | [2] |
| Rotatable Bond Count | 6 | [2] |
Experimental Protocols
The analysis and quantification of cannabinoids and their metabolites in various biological matrices are critical for research and clinical applications. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Sample Preparation
Prior to analysis, sample preparation is essential to extract the analytes of interest and remove interfering substances.[7] Common extraction methods for cannabinoids include:
-
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A technique that uses a solid-phase sorbent to isolate analytes from a liquid sample. This method is efficient for cleaning up complex matrices.[7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of cannabinoids because it can analyze both the acidic and neutral forms without the need for derivatization.[8]
-
Typical Column: C18 stationary phases are commonly used due to their high resolution for separating cannabinoids.[8]
-
Mobile Phase: A common mobile phase composition is a gradient of methanol or acetonitrile with 0.1% formic acid in water.[8]
-
Detection:
-
UV Detection: Acidic cannabinoids typically show absorption peaks around 270 nm and 310 nm, while neutral cannabinoids have peaks near 220 nm.[8]
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the ideal method for sensitive and selective quantification of cannabinoids.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for cannabinoid analysis.[9]
-
Derivatization: A key consideration for GC-MS analysis of cannabinoids is the need for derivatization. Silylation is a common derivatization technique that makes the analytes more volatile and suitable for GC analysis, allowing for the detection of acidic forms.[9]
-
Column: A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, can provide good resolution for cannabinoids like CBD and CBC.[10]
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and specificity.[9]
Visualizations
Metabolic Pathway of Cannabidiol
The following diagram illustrates the metabolic conversion of Cannabidiol (CBD) to its active metabolite, 7-Hydroxycannabidiol (7-OH-CBD), primarily mediated by the CYP2C19 enzyme in the liver.
Caption: Metabolic conversion of CBD to 7-OH-CBD.
Analytical Workflow for Cannabinoid Quantification
This diagram outlines a typical experimental workflow for the quantitative analysis of cannabinoids from a biological sample using LC-MS/MS.
Caption: General workflow for cannabinoid analysis.
References
- 1. 7-Hydroxycannabidiol - Wikipedia [en.wikipedia.org]
- 2. 7-Hydroxycannabidiol | C21H30O3 | CID 11301963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10039724B2 - 7-hydroxy cannabidiol (7-OH-CBD) for use in the treatment of non-alcoholic fatty liver disease (NAFLD) - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 7-Hydroxy cannabidiol (7-OH-CBD) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unodc.org [unodc.org]
The Role of 7-Hydroxycannabidivarin-d7 in Cannabinoid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), detailing its critical role in the quantitative analysis of its non-deuterated counterpart, 7-Hydroxycannabidivarin (7-OH-CBDV), a key metabolite of Cannabidivarin (CBDV). As interest in the therapeutic potential of minor cannabinoids like CBDV grows, particularly for conditions such as epilepsy, the need for precise and accurate bioanalytical methods is paramount. This document outlines the rationale for using a deuterated internal standard, provides typical analytical data, details experimental protocols, and illustrates relevant biological and analytical pathways.
Introduction: The Need for Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves this exact purpose for the analysis of 7-OH-CBDV.
Why 7-OH-CBDV-d7 is Essential:
-
Compensates for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the analyte of interest, leading to inaccurate quantification. As 7-OH-CBDV-d7 is chemically identical to 7-OH-CBDV, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, these effects are normalized.
-
Corrects for Sample Preparation Variability: During extraction, purification, and derivatization steps, some sample loss is inevitable. The SIL-IS is added at the beginning of the sample preparation process and experiences the same losses as the analyte. The analyte/SIL-IS ratio therefore remains constant, correcting for any inconsistencies in sample handling.
-
Improves Method Robustness: The use of a SIL-IS makes the analytical method more rugged and transferable between different laboratories and instruments.
Data Presentation: Quantitative Specifications
The following table summarizes the typical quantitative data for a this compound analytical standard, as would be found on a Certificate of Analysis (CoA). This data is essential for preparing accurate calibration curves and quality control samples.
| Parameter | Specification | Method of Analysis |
| Chemical Identity | ||
| Chemical Name | This compound | 1H-NMR, MS |
| CAS Number | 2249814-78-4 (example) | - |
| Molecular Formula | C₁₉H₁₉D₇O₃ | Mass Spectrometry |
| Molecular Weight | 309.45 g/mol | Mass Spectrometry |
| Purity and Composition | ||
| Chemical Purity | ≥98% | HPLC-UV |
| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry |
| Isotopic Distribution | d₀: <0.5%, d₁-d₆: <5%, d₇: >95% | Mass Spectrometry |
| Solution Properties | ||
| Supplied As | Solution in Methanol or Acetonitrile | - |
| Concentration | 100 µg/mL (with uncertainty) | Gravimetric Prep. |
| Storage Conditions | -20°C | - |
Experimental Protocols: Quantification of 7-OH-CBDV in Biological Matrices
This section details a representative experimental protocol for the quantification of 7-OH-CBDV in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
7-OH-CBDV analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
96-well protein precipitation plates
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 7-OH-CBDV in methanol.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions for calibration standards and quality controls (QCs) at concentrations ranging from 0.5 ng/mL to 500 ng/mL.
-
Spiking: Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QCs (e.g., 1.5, 75, 400 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquoting: To each well of a 96-well plate, add 50 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard solution to each well.
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well.
-
Mixing: Mix thoroughly on a plate shaker for 10 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
7-OH-CBDV: [Precursor ion > Product ion] (e.g., m/z 303.2 > 235.1)
-
7-OH-CBDV-d7: [Precursor ion > Product ion] (e.g., m/z 310.2 > 242.1)
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Cannabidivarin (CBDV)
The following diagram illustrates the metabolic conversion of CBDV to its active metabolite, 7-OH-CBDV, primarily through the action of cytochrome P450 enzymes in the liver.
Analytical Workflow for Quantification
This diagram outlines the logical flow of the experimental protocol for quantifying 7-OH-CBDV in a biological sample using its deuterated internal standard.
Conclusion
This compound is an indispensable tool in modern cannabinoid research and drug development. Its use as a stable isotope-labeled internal standard enables the robust, accurate, and precise quantification of the active metabolite 7-OH-CBDV in complex biological matrices. The methodologies and data presented in this guide underscore the critical role of such reference materials in generating reliable pharmacokinetic and metabolic data, which is fundamental to understanding the therapeutic potential and safety profile of novel cannabinoid-based medicines.
The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.
Core Principles: The Gold Standard of Quantification
Deuterated internal standards are stable isotope-labeled analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] This subtle modification imparts a detectable mass shift without significantly altering the physicochemical properties of the molecule.[3][4] This near-identical behavior to the analyte of interest is the key to their utility, allowing them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[3][5]
The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow, including inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in analytical instrumentation, like injection volume and mass spectrometer response.[3][6] Critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[4][7] By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, allowing for accurate normalization of the signal.[5][7]
The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4][8] A known amount of the deuterated standard is added to every sample, calibrator, and quality control sample.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate.[3]
Quantitative Data Presentation
The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.
Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards
| Analyte | Matrix | Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Reference |
| Atorvastatin | Human Plasma | Deuterated (Atorvastatin-d5) | < 5% | ± 5% | [6] |
| Kahalalide F | Not Specified | Structural Analogue | 8.6% | -3.2% | [8][9] |
| Kahalalide F | Not Specified | Deuterated (SIL) | 7.6% | +0.3% | [8][9] |
Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard
| Parameter | Acceptance Criteria (Regulatory) | Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect (%CV) | ≤ 15% | < 8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| (Data synthesized from a case study on Atorvastatin bioanalysis)[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.
Quantification of Immunosuppressive Drugs in Whole Blood
This protocol outlines a general procedure for the analysis of immunosuppressants (e.g., cyclosporine A, tacrolimus, sirolimus, everolimus) in whole blood using their respective deuterated internal standards.[1][10]
a. Sample Preparation (Protein Precipitation):
-
Thaw whole blood samples and internal standard working solutions at room temperature.[1]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[1]
-
Add 100 µL of the internal standard working solution containing a mixture of the deuterated standards in methanol.[1]
-
Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry:
c. Data Analysis:
-
Integrate the peak areas for each analyte and its deuterated internal standard.[1]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[1]
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.[1]
Analysis of Pesticide Residues in a Food Matrix
This protocol describes a general procedure for the analysis of pesticide residues in food using deuterated internal standards with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[1]
a. Sample Preparation (QuEChERS):
-
Homogenize 10-15 g of the food sample.[1]
-
To a 50 mL centrifuge tube, add the homogenized sample.[1]
-
Add 10 mL of acetonitrile and the deuterated internal standard solution.[1]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]
-
Shake vigorously for 1 minute.[1]
-
Centrifuge at 4,000 rpm for 5 minutes.[1]
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).[1]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[1]
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[1]
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 or similar reversed-phase column suitable for pesticide analysis.[1]
-
Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).[1]
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.[1]
-
Gradient: A suitable gradient to separate the target pesticides.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Injection Volume: 5 - 20 µL.[1]
-
-
Mass Spectrometry:
Mandatory Visualizations
Logical Workflow for Quantitative Bioanalysis
Caption: A typical bioanalytical workflow using a deuterated internal standard.[8]
Mitigation of Matrix Effects
Caption: How deuterated standards compensate for signal suppression.[4]
Metabolite Identification Workflow
Caption: A general workflow for metabolite identification using deuterated standards.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. texilajournal.com [texilajournal.com]
- 11. benchchem.com [benchchem.com]
The Metabolic Conversion of Cannabidivarin to 7-Hydroxycannabidivarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.[1][2] Like its close structural analog, cannabidiol (CBD), CBDV undergoes extensive metabolism in the body, primarily in the liver. A key step in this metabolic cascade is the conversion of CBDV to its active metabolite, 7-Hydroxycannabidivarin (7-OH-CBDV). Understanding the intricacies of this metabolic pathway is crucial for predicting CBDV's pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the metabolic pathway from CBDV to 7-OH-CBDV, including the enzymes involved, experimental protocols for its investigation, and quantitative data where available.
The Metabolic Pathway: Hepatic 7-Hydroxylation
The primary route of CBDV metabolism is hepatic oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces a hydroxyl group at the 7-position of the CBDV molecule, resulting in the formation of 7-OH-CBDV. This metabolite is not merely an intermediate for excretion but is itself pharmacologically active, contributing to the overall therapeutic effect of CBDV.[1][2]
While direct studies on the specific CYP isozymes responsible for CBDV 7-hydroxylation are limited, extensive research on the metabolism of the structurally similar CBD provides a strong predictive framework. The 7-hydroxylation of CBD to 7-hydroxy-CBD (7-OH-CBD) is predominantly catalyzed by CYP2C19 and CYP2C9 .[3] CYP3A4 also contributes to the overall metabolism of CBD, but primarily through hydroxylation at other positions.[3] Given the high degree of structural similarity between CBD and CBDV (differing only by a propyl side chain in CBDV versus a pentyl side chain in CBD), it is highly probable that CYP2C19 and CYP2C9 are the primary enzymes responsible for the metabolic conversion of CBDV to 7-OH-CBDV .
The metabolic pathway can be visualized as follows:
Quantitative Data
| Parameter | Value (for CBD) | Enzyme(s) | Significance |
| Primary Metabolizing Enzymes | CYP2C19, CYP2C9 | Human Liver Microsomes | Indicates the key enzymatic drivers of 7-hydroxylation.[3] |
| Minor Contributing Enzyme | CYP3A4 | Human Liver Microsomes | Contributes to overall metabolism but less to 7-hydroxylation.[3] |
This table summarizes findings for CBD metabolism, which are extrapolated to CBDV due to structural similarity.
Experimental Protocols
Investigating the metabolic pathway of CBDV to 7-OH-CBDV typically involves in vitro experiments using human liver fractions or recombinant enzymes, followed by sensitive analytical techniques for metabolite detection and quantification.
Protocol 1: In Vitro Metabolism of CBDV using Human Liver Microsomes (HLMs)
This protocol is designed to identify the metabolites of CBDV and the primary CYP enzymes involved in their formation.
1. Materials:
- Cannabidivarin (CBDV)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- 0.1 M Phosphate buffer (pH 7.4)
- Selective CYP chemical inhibitors (e.g., ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
- Acetonitrile (ACN) for reaction quenching
- Internal standard (e.g., deuterated CBDV or 7-OH-CBDV)
2. Procedure:
- Incubation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and CBDV. Pre-incubate at 37°C for 5 minutes.
- Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
- Inhibition (optional): For reaction phenotyping, pre-incubate the HLM mixture with a selective CYP inhibitor for 10-15 minutes before adding CBDV.
- Incubation Time: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
- Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
- Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
3. Analysis:
Utilize a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the separation and quantification of CBDV and 7-OH-CBDV.
Experimental workflow for in vitro CBDV metabolism in HLMs. Protocol 2: Metabolism of CBDV using Recombinant Human CYP Enzymes
This protocol helps to definitively identify which specific CYP isozymes are capable of metabolizing CBDV to 7-OH-CBDV.
1. Materials:
- Cannabidivarin (CBDV)
- Recombinant human CYP enzymes (e.g., CYP2C19, CYP2C9, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)
- NADPH regenerating system
- 0.1 M Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal standard
2. Procedure:
- The procedure is similar to Protocol 1, but instead of HLMs, individual recombinant CYP enzymes are used in separate incubations.
- This allows for the direct assessment of each enzyme's ability to produce 7-OH-CBDV from CBDV.
3. Analysis:
LC-MS/MS is used to quantify the formation of 7-OH-CBDV in each reaction. The rate of formation can be compared across the different CYP isozymes to determine their relative contributions.
Workflow for assessing CBDV metabolism by recombinant CYP enzymes. Conclusion
The metabolic conversion of Cannabidivarin to 7-Hydroxycannabidivarin is a critical step in its pharmacology. Based on strong evidence from the metabolism of the closely related cannabidiol, this 7-hydroxylation is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2C9. For researchers and drug development professionals, a thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for advancing the clinical development of CBDV. Further studies are warranted to determine the specific enzyme kinetics of CBDV 7-hydroxylation to refine pharmacokinetic models and predict potential drug-drug interactions with greater accuracy.
References
- 1. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Investigation of 7-OH-CBDV as a CBDV Metabolite: A Technical Guide
Disclaimer: Scientific data specifically investigating 7-hydroxy-cannabidivarin (7-OH-CBDV) as a metabolite of cannabidivarin (CBDV) is currently limited in the public domain. This technical guide provides a comprehensive overview based on existing research on the metabolism of the structurally similar compound, cannabidiol (CBD), and its hydroxylated metabolite, 7-hydroxy-cannabidiol (7-OH-CBD). The information presented herein, particularly quantitative data and experimental protocols, is largely extrapolated from studies on CBD and should be considered as a foundational framework for future research on 7-OH-CBDV.
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD) but with a propyl side chain instead of a pentyl chain. Like CBD, CBDV is under investigation for its potential therapeutic effects, particularly in the context of epilepsy and other neurological disorders. Understanding the metabolism of CBDV is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity and pharmacokinetic profile.
One of the primary metabolic pathways for CBD is hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite. Given the structural similarity between CBD and CBDV, it is hypothesized that CBDV undergoes a similar metabolic transformation to produce 7-hydroxy-CBDV (7-OH-CBDV). Patent applications have cited 7-OH-CBDV for the potential treatment of epilepsy, suggesting that some preliminary investigations into its activity have been conducted.[1][2][3] This guide summarizes the current understanding of cannabinoid metabolism, with a focus on providing a framework for the preliminary investigation of 7-OH-CBDV.
Proposed Metabolic Pathway of CBDV to 7-OH-CBDV
The metabolic pathway for the conversion of CBD to 7-OH-CBD is well-established and primarily mediated by cytochrome P450 enzymes in the liver. It is highly probable that CBDV follows a similar pathway.
Caption: Proposed metabolic pathway of CBDV to 7-OH-CBDV and 7-COOH-CBDV.
Quantitative Data (Based on CBD and 7-OH-CBD as Surrogates)
Due to the lack of specific quantitative data for 7-OH-CBDV, the following tables summarize pharmacokinetic parameters for CBD and its major metabolite, 7-OH-CBD, in humans. This data can serve as an estimate for designing preliminary pharmacokinetic studies of CBDV and 7-OH-CBDV.
Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Humans (Oral Administration)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| CBD | 1.5 - 4.0 | 1.2 - 10.1 | 5.5 - 34.7 |
| 7-OH-CBD | 2.0 - 5.0 | 2.6 - 11.2 | 16.1 - 50.3 |
| 7-COOH-CBD | 3.0 - 6.0 | 45 - 281 | 358 - 1883 |
Data compiled from multiple sources and represent a range of values observed in different studies.
Table 2: In Vitro Metabolism of CBD in Human Liver Microsomes
| Parameter | Value |
| Apparent Km (μM) | 8 - 25 |
| Vmax (pmol/min/mg protein) | 100 - 500 |
| Intrinsic Clearance (CLint, μL/min/mg protein) | 10 - 60 |
Values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the investigation of 7-OH-CBDV as a CBDV metabolite.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify and quantify the metabolites of CBDV formed by hepatic enzymes.
Objective: To determine the metabolic profile of CBDV in vitro and identify the formation of 7-OH-CBDV.
Materials:
-
Cannabidivarin (CBDV)
-
7-hydroxy-CBDV (7-OH-CBDV) standard (if available)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).
-
Add CBDV at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify CBDV and its metabolites.
-
Use the 7-OH-CBDV standard to confirm its identity and for quantification. If a standard is unavailable, putative identification can be made based on mass-to-charge ratio and fragmentation patterns compared to CBDV and known cannabinoid metabolites.
-
References
- 1. EP3639814A1 - 7-oh-cannabidiol (7-oh-cbd) for use in the treatment of epilepsy - Google Patents [patents.google.com]
- 2. WO2015198078A1 - 7-oh-cannabidiol (7-oh-cbd) and/or 7-oh-cannabidivarin (7-oh-cbdv) for use in the treatment of epilepsy - Google Patents [patents.google.com]
- 3. US20220062197A1 - 7-oh-cannabidiol (7-oh-cbd) and/or 7-oh-cannabidivarin (7-oh-cbdv) for use in the treatment of epilepsy - Google Patents [patents.google.com]
The Elusive Phytocannabinoid: An In-depth Technical Guide on the Natural Occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in Cannabis sativa
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current state of scientific knowledge regarding the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. A comprehensive review of existing phytochemical literature and analytical studies reveals a critical finding: there is currently no direct scientific evidence to support the presence of 7-OH-CBDV as a naturally occurring phytocannabinoid in cannabis.
While its parent compound, Cannabidivarin (CBDV), is a known minor cannabinoid found in certain cannabis chemovars, 7-OH-CBDV is consistently characterized in scientific literature as a metabolite of CBDV, formed in the human body following consumption. This guide will delve into the distinction between phytocannabinoids and their metabolites, the biosynthesis of related compounds, and the analytical methodologies that have, to date, not identified 7-OH-CBDV in planta.
Introduction: The Distinction Between Phytocannabinoids and Metabolites
The cannabis plant produces a diverse array of over 100 compounds known as phytocannabinoids.[1] These are synthesized and stored in the plant's trichomes. Prominent examples include Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), along with their respective acidic precursors, THCA and CBDA.
When cannabis is consumed, these phytocannabinoids undergo metabolism, primarily in the liver. This process involves enzymatic modifications that transform the original compounds into various metabolites. A common metabolic pathway is hydroxylation, often mediated by cytochrome P450 enzymes. For instance, CBD is metabolized into active metabolites such as 7-hydroxy-CBD (7-OH-CBD).[2] Similarly, 7-OH-CBDV is understood to be the hydroxylated metabolite of CBDV.
Cannabidivarin (CBDV): The Precursor
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid and a propyl homolog of CBD. It is found in higher concentrations in certain landrace indica strains from northwest India and in specific cultivated chemovars. The biosynthesis of CBDV follows a similar pathway to CBD, originating from cannabigerovarinic acid (CBGVA).
Biosynthetic Pathway of Varinoic Cannabinoids
The biosynthesis of major cannabinoids, including CBDV, is well-established. It begins with the precursors geranyl pyrophosphate (GPP) and divarinolic acid, which combine to form cannabigerovarinic acid (CBGVA). The enzyme CBDVA synthase then catalyzes the conversion of CBGVA into cannabidivarinic acid (CBDVA), the acidic precursor to CBDV. Decarboxylation of CBDVA, typically through heat or light, yields CBDV.
The Status of 7-Hydroxycannabidivarin (7-OH-CBDV)
Despite the established presence of CBDV in cannabis, extensive analytical studies of the phytocannabinoid profile of numerous cannabis strains have not reported the detection of 7-OH-CBDV within the plant material itself. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive and capable of detecting minor and trace cannabinoids. The consistent absence of 7-OH-CBDV in the published literature strongly suggests it is not a naturally occurring phytocannabinoid.
7-OH-CBDV as a Metabolite
In contrast to its absence in the plant, the formation of 7-OH-CBDV is anticipated in vivo following the ingestion of CBDV. This metabolic process is analogous to the well-documented conversion of CBD to 7-OH-CBD.
A patent application has claimed the use of 7-OH-CBDV for the treatment of epilepsy and mentions that it can be "isolated from plants". However, this claim is not substantiated by any publicly available analytical data or peer-reviewed scientific publications. It is possible that the term "isolated from plants" in this context could refer to a semi-synthetic process, where a naturally occurring precursor like CBDV is extracted and then chemically converted to 7-OH-CBDV.
Quantitative Data on Related Cannabinoids in Cannabis sativa
While no quantitative data exists for 7-OH-CBDV in cannabis, the following table summarizes the typical concentration ranges for its precursor, CBDV, and other major cannabinoids in dried cannabis flower, as reported in various analytical studies.
| Cannabinoid | Typical Concentration Range (% dry weight) | Notes |
| Δ⁹-THC | 0.2 - 30% | Highly variable depending on chemotype. |
| CBD | <0.1 - 20% | Highly variable depending on chemotype. |
| CBG | <0.1 - 2% | Generally a minor cannabinoid. |
| CBDV | <0.1 - 5% | Higher concentrations in specific chemovars. |
| 7-OH-CBDV | Not Detected | Not reported as a natural phytocannabinoid. |
Experimental Protocols for Cannabinoid Analysis
The standard methodologies for the analysis of phytocannabinoids in cannabis plant material are outlined below. These protocols are highly sensitive and would be capable of detecting 7-OH-CBDV if it were present in significant quantities.
Sample Preparation and Extraction
-
Homogenization: Dried and cured cannabis flower material is ground into a fine, homogenous powder to ensure representative sampling.
-
Solvent Extraction: A known mass of the powdered plant material is extracted with an organic solvent. Common solvents include methanol, ethanol, or a mixture of methanol and chloroform.
-
Sonication/Vortexing: The mixture is agitated using an ultrasonic bath or vortex mixer to facilitate the extraction of cannabinoids from the plant matrix.
-
Filtration/Centrifugation: The extract is filtered or centrifuged to remove solid plant material, resulting in a clear cannabinoid-containing solution.
-
Dilution: The extract is diluted to an appropriate concentration for instrumental analysis.
Instrumental Analysis: HPLC-DAD/MS
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or coupled with a Mass Spectrometer (HPLC-MS) is the most common technique for cannabinoid quantification.
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a formic acid or ammonium formate additive) and acetonitrile or methanol.
-
Detection (DAD): The DAD detector monitors the absorbance of the eluting compounds at multiple wavelengths, allowing for the identification and quantification of cannabinoids based on their characteristic UV spectra and retention times compared to certified reference standards.
-
Detection (MS): A mass spectrometer provides more selective and sensitive detection by identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for identifying novel or trace compounds.
Conclusion and Future Outlook
Based on a thorough review of the current scientific literature, there is no evidence to support the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. It is consistently understood to be a metabolite of Cannabidivarin (CBDV), formed in the body after consumption.
For researchers and drug development professionals, this distinction is critical. The pharmacological properties of 7-OH-CBDV may be of interest, but its sourcing would likely require either synthetic production or semi-synthesis from a naturally occurring precursor like CBDV.
Future phytocannabinoid research employing increasingly sensitive analytical techniques may yet identify trace amounts of hydroxylated cannabinoids in the plant. However, until such evidence is published in peer-reviewed literature, 7-OH-CBDV should not be considered a naturally occurring phytocannabinoid. Any claims to the contrary should be met with a request for supporting analytical data.
References
Methodological & Application
Application Note: Quantification of Cannabinoids in Human Plasma using 7-Hydroxycannabidivarin-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of five major cannabinoids in human plasma: Tetrahydrocannabinol (THC), 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), Cannabidiol (CBD), and Cannabinol (CBN). The method utilizes 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction protocol is followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is suitable for clinical research, forensic toxicology, and drug development applications.
Introduction
The analysis of cannabinoids in biological matrices is of significant interest for monitoring therapeutic use, assessing illicit consumption, and conducting pharmacokinetic studies. LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This compound is a suitable internal standard for the quantification of a range of cannabinoids due to its structural similarity and distinct mass-to-charge ratio.
Experimental
Sample Preparation
A protein precipitation method was employed for the extraction of cannabinoids from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (7-OH-CBDV-d7, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a C18 column with gradient elution.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 50 |
| 8.0 | 50 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
Table 3: MS/MS Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| THC | 315.2 | 193.1 | 25 |
| 11-OH-THC | 331.2 | 193.1 | 28 |
| THC-COOH | 345.2 | 299.2 | 22 |
| CBD | 315.2 | 193.1 | 25 |
| CBN | 311.2 | 223.1 | 30 |
| 7-OH-CBDV-d7 (IS) | 308.2 | 202.1 | 27 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of the five cannabinoids in human plasma.
Calibration Curve and Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curves were linear over the concentration range of 1 to 500 ng/mL for all analytes, with a coefficient of determination (R²) greater than 0.99.
Table 4: Linearity and Range
| Analyte | Range (ng/mL) | R² |
| THC | 1 - 500 | > 0.995 |
| 11-OH-THC | 1 - 500 | > 0.996 |
| THC-COOH | 1 - 500 | > 0.994 |
| CBD | 1 - 500 | > 0.997 |
| CBN | 1 - 500 | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 5: Accuracy and Precision Data
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| THC | Low | 5 | 98.5 | 4.2 |
| Medium | 50 | 101.2 | 3.1 | |
| High | 400 | 99.8 | 2.5 | |
| 11-OH-THC | Low | 5 | 97.9 | 4.8 |
| Medium | 50 | 102.1 | 3.5 | |
| High | 400 | 100.5 | 2.8 | |
| THC-COOH | Low | 5 | 99.1 | 5.1 |
| Medium | 50 | 100.8 | 3.9 | |
| High | 400 | 99.2 | 3.1 | |
| CBD | Low | 5 | 98.2 | 4.5 |
| Medium | 50 | 101.5 | 3.3 | |
| High | 400 | 100.1 | 2.7 | |
| CBN | Low | 5 | 98.8 | 4.9 |
| Medium | 50 | 101.9 | 3.7 | |
| High | 400 | 99.5 | 2.9 |
Visualizations
Caption: Experimental workflow for cannabinoid quantification.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of five key cannabinoids in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation protocol and rapid chromatographic run time make this method well-suited for high-throughput analytical laboratories.
Application Note: Quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid with growing interest for its potential therapeutic applications, particularly in neurological disorders.[1][2] Understanding its pharmacokinetics, including the formation and excretion of its metabolites, is crucial for clinical development. One of the primary metabolites of CBDV is 7-Hydroxycannabidivarin (7-OH-CBDV). This application note provides a detailed protocol for the sensitive and selective quantification of 7-OH-CBDV in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (7-OH-CBDV-d3). The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and compensating for matrix effects in the mass spectrometer, ensuring high accuracy and precision.[3][4]
Metabolic Pathway of CBDV
CBDV undergoes phase I metabolism in the body, primarily hydroxylation, to form active and inactive metabolites. The hydroxylation at the 7-position results in the formation of 7-OH-CBDV, which can be further metabolized before excretion. A simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of Cannabidivarin (CBDV).
Experimental Workflow
The overall workflow for the quantification of 7-OH-CBDV in urine involves sample pre-treatment, which includes enzymatic hydrolysis of the glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted sample is then analyzed by LC-MS/MS.
Caption: Workflow for 7-OH-CBDV analysis in urine.
Detailed Protocols
1. Materials and Reagents
-
7-OH-CBDV and 7-OH-CBDV-d3 certified reference standards
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (drug-free) for calibration standards and quality controls
2. Sample Preparation
-
To 1 mL of urine sample in a polypropylene tube, add 25 µL of a 1 µg/mL solution of 7-OH-CBDV-d3 in methanol (internal standard).
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex mix and incubate at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.[5]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-OH-CBDV | 317.2 | 193.1 | 20 |
| 7-OH-CBDV-d3 | 320.2 | 196.1 | 20 |
4. Method Validation
The method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects according to regulatory guidelines.
Table 4: Representative Quantitative Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
This application note details a robust and reliable LC-MS/MS method for the quantification of 7-OH-CBDV in human urine. The use of a deuterated internal standard and a thorough sample preparation procedure ensures high-quality data suitable for pharmacokinetic studies and clinical research in the field of cannabinoid drug development.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 7-Hydroxycannabidivarin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in human plasma. Cannabidivarin (CBDV) is a non-psychotropic cannabinoid with therapeutic potential, and understanding its metabolism is crucial for drug development. 7-OH-CBDV is a primary metabolite of CBDV. The method described herein utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for pharmacokinetic studies and clinical research involving CBDV.
Introduction
Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the cannabis plant.[1] Like its close structural analog cannabidiol (CBD), CBDV is non-intoxicating and has garnered significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. As with any xenobiotic, the metabolic fate of CBDV is a critical aspect of its pharmacological profile. Hepatic cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of cannabinoids.[2][3] For CBD, hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD) is a major metabolic pathway.[2][3][4] By analogy, it is anticipated that CBDV is metabolized to 7-Hydroxycannabidivarin (7-OH-CBDV).
The accurate quantification of 7-OH-CBDV in biological matrices is essential for characterizing the pharmacokinetics of CBDV, assessing drug exposure, and understanding its potential contribution to the overall pharmacological effect. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[5][6] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of 7-OH-CBDV in human plasma.
Experimental
Materials and Reagents
-
7-Hydroxycannabidivarin (7-OH-CBDV) analytical standard
-
7-Hydroxycannabidivarin-d3 (7-OH-CBDV-d3) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of 7-OH-CBDV from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (7-OH-CBDV-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| 7-OH-CBDV | 303.2 | 201.1 | 150 | 25 | 80 |
| 7-OH-CBDV | 303.2 | 147.1 | 150 | 35 | 80 |
| 7-OH-CBDV-d3 (IS) | 306.2 | 204.1 | 150 | 25 | 80 |
Note: The MRM transitions for 7-OH-CBDV are predicted based on the fragmentation of the structurally similar 7-OH-CBD. It is recommended to optimize these parameters experimentally with an analytical standard.
Results and Discussion
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (as %CV) should not exceed 15% (20% at LLOQ).[5][6] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7] |
Representative Quantitative Data
The following table presents hypothetical, yet representative, data for a calibration curve and quality control samples to demonstrate the expected performance of the method.
Table 3: Calibration Curve for 7-OH-CBDV
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 0.1 (LLOQ) | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.049 |
| 5.0 | 0.248 |
| 10.0 | 0.495 |
| 50.0 | 2.491 |
| 100.0 (ULOQ) | 4.985 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.1 | 0.09 | 90.0 | 12.5 |
| Low QC | 0.3 | 0.28 | 93.3 | 8.7 |
| Mid QC | 7.5 | 7.8 | 104.0 | 6.2 |
| High QC | 75.0 | 73.5 | 98.0 | 4.5 |
Visualizations
Caption: Metabolic conversion of CBDV to 7-OH-CBDV.
Caption: Workflow for 7-OH-CBDV analysis in plasma.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 7-Hydroxycannabidivarin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of CBDV and its metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy [mdpi.com]
- 7. In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxycannabidivarin-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) in pharmacokinetic (PK) studies of Cannabidivarin (CBDV) and its metabolites. The information is intended to guide researchers in designing and executing robust bioanalytical methods for the accurate quantification of CBDV's primary active metabolite, 7-hydroxy-CBDV (7-OH-CBDV), in biological matrices.
Introduction
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid with therapeutic potential for various neurological conditions. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. A primary metabolic pathway for cannabinoids like CBDV is hydroxylation, often resulting in active metabolites such as 7-OH-CBDV. Accurate measurement of these metabolites is essential for comprehensive pharmacokinetic profiling.
Deuterated compounds, such as 7-OH-CBDV-d7, are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte of interest, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution allows for correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[1]
Key Applications of this compound
The primary application of 7-OH-CBDV-d7 in pharmacokinetic studies is as an internal standard for the quantification of the endogenous metabolite 7-OH-CBDV in biological samples such as plasma, serum, and urine.
Specific applications include:
-
Definitive Pharmacokinetic Studies: Determining key PK parameters of 7-OH-CBDV, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
-
Metabolite Profiling: Accurately quantifying the formation and elimination of the 7-OH-CBDV metabolite in relation to the parent drug, CBDV.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of CBDV to 7-OH-CBDV. The metabolism of similar cannabinoids like CBD to their 7-hydroxy metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9.[2][3]
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different CBDV formulations.
-
Toxicokinetic Studies: Assessing the exposure to 7-OH-CBDV in preclinical safety studies.
Experimental Protocols
Bioanalytical Method Development and Validation using LC-MS/MS
This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of 7-OH-CBDV in human plasma, using 7-OH-CBDV-d7 as an internal standard.
a. Materials and Reagents:
-
7-OH-CBDV and 7-OH-CBDV-d7 analytical standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards at room temperature.
-
Vortex briefly to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of 7-OH-CBDV-d7 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions: The following are representative parameters and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to 30% B, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 4500 V |
d. MRM Transitions: The specific mass transitions for 7-OH-CBDV and 7-OH-CBDV-d7 need to be determined by infusing the pure standards into the mass spectrometer. The precursor ion ([M+H]+ or [M-H]-) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 7-OH-CBDV | To be determined | To be determined | To be determined |
| 7-OH-CBDV-d7 | To be determined | To be determined | To be determined |
e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Cannabinoid Analysis
The following table provides an example of LC-MS/MS parameters for related cannabinoids, which can serve as a starting point for method development for 7-OH-CBDV.
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBD | CBD-d3 | 315.2 | 193.1 | 25 |
| 7-OH-CBD | 11-OH-THC-d3 | 329.2 | 158.2 | 32 |
| 7-COOH-CBD | 11-OH-THC-d3 | 343.1 | 179.2 | 20 |
Data adapted from a study on CBD and its metabolites.[4]
Table 2: Example Calibration Curve for 7-OH-CBDV Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| 250 (ULOQ) | 6.375 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is hypothetical.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Simultaneous quantitation of delta-9-tetrahydrocannabinol (THC) and 11-nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) in serum by GC/MS using deuterated internal standards and its application to a smoking study and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Hydroxycannabidivarin-d7 in Biological Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) is a deuterated analog of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). Due to its structural similarity and mass difference from the endogenous analyte, 7-OH-CBDV-d7 is an ideal internal standard for quantitative analysis of 7-OH-CBDV in biological matrices using mass spectrometry-based methods. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical data.[1]
This document provides a detailed protocol for the extraction and quantification of 7-OH-CBDV in biological samples, such as plasma and blood, using 7-OH-CBDV-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 7-OH-CBDV using 7-OH-CBDV-d7 as an internal standard. These values are derived from methods for structurally similar cannabinoids and may require optimization for specific instrumentation and matrices.[2][3][4]
Table 1: Mass Spectrometry Parameters (Estimated)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-OH-CBDV | 303.2 | 285.2 | -22 |
| 7-OH-CBDV-d7 | 310.2 | 292.2 | -22 |
Note: These mass transitions are estimated based on the analysis of similar compounds like 7-OH-CBD and d3-7-OH-CBD and should be optimized for the specific instrument used.[2][4]
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This is a rapid and simple method for removing proteins from plasma or serum samples.
Materials:
-
Biological sample (e.g., plasma, serum)
-
7-OH-CBDV-d7 internal standard working solution (in methanol)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a more selective method that can provide cleaner extracts.
Materials:
-
Biological sample (e.g., plasma, serum)
-
7-OH-CBDV-d7 internal standard working solution (in methanol)
-
Extraction solvent (e.g., Hexane:Ethyl Acetate 9:1, v/v)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.
-
Add 500 µL of the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Set up the LC-MS/MS system with the chromatographic conditions outlined in Table 2.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1. The ionization mode is typically negative electrospray ionization (ESI-).[3]
-
Inject the prepared samples.
-
Acquire and process the data using the instrument's software.
-
Quantify the concentration of 7-OH-CBDV in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Visualizations
Caption: Workflow for the analysis of 7-OH-CBDV in biological samples.
Discussion
The choice between protein precipitation and liquid-liquid extraction will depend on the complexity of the biological matrix and the required sensitivity of the assay. While protein precipitation is faster, LLE generally provides cleaner extracts, which can reduce matrix effects and improve assay robustness.[5] The chromatographic and mass spectrometric parameters provided should be considered as a starting point and will likely require optimization for the specific instrumentation and laboratory conditions. A validation of the method should be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
References
- 1. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 相关内容暂不可用 [sigmaaldrich.com]
- 3. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols for the Quantification of 7-Hydroxy-Cannabidivarin (7-OH-CBDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-Cannabidivarin (7-OH-CBDV) is a hydroxylated metabolite of cannabidivarin (CBDV), a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and clinical studies. The accurate measurement of 7-OH-CBDV is essential for understanding the metabolism, disposition, and potential efficacy and safety of CBDV.
This document provides detailed application notes and protocols for the sample preparation of 7-OH-CBDV from biological matrices, primarily plasma, for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the structural similarity of 7-OH-CBDV to other cannabinoid metabolites like 7-hydroxy-cannabidiol (7-OH-CBD), established methods for these related compounds can be adapted. The protocols described herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are foundational techniques that can be optimized for specific laboratory needs.
Challenges in the bioanalysis of 7-OH-CBDV include its typically low concentrations in biological fluids, its lipophilic nature which can lead to non-specific binding, and potential interference from other cannabinoids and matrix components. The selection of an appropriate sample preparation technique is critical to overcome these challenges, ensuring high recovery, minimal matrix effects, and the sensitivity required for accurate quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data for method performance. These values are based on typical results for similar cannabinoid metabolites and should be considered as targets during method development and validation for 7-OH-CBDV.
Table 1: Representative Recovery Data for 7-OH-CBDV
| Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Protein Precipitation | 85% | 88% | 92% |
| Liquid-Liquid Extraction | 90% | 93% | 95% |
| Solid-Phase Extraction | 95% | 97% | 98% |
Table 2: Representative Matrix Effect Data for 7-OH-CBDV
| Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Protein Precipitation | 15% | 12% | 10% |
| Liquid-Liquid Extraction | <10% | <8% | <5% |
| Solid-Phase Extraction | <5% | <3% | <2% |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It is often used in high-throughput screening environments.
Protocol: Protein Precipitation with Acetonitrile
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of internal standard (IS) working solution (e.g., d3-7-OH-CBD) to each tube. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
analytical methods for CBDV metabolite profiling using 7-OH-CBDV-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid gaining significant interest for its therapeutic potential. Understanding its metabolic fate is crucial for drug development, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the analytical profiling of CBDV metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
A critical aspect of quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The ideal SIL-IS for profiling a specific metabolite, such as 7-hydroxy-cannabidivarin (7-OH-CBDV), would be its deuterated analog, 7-OH-CBDV-d7. However, a comprehensive search of major commercial suppliers of analytical standards indicates that 7-OH-CBDV-d7 is not a commercially available product at this time.
Therefore, the following protocols are based on established methodologies for the analysis of CBDV, CBD, and their respective metabolites, and will utilize a structurally similar, commercially available deuterated internal standard, such as Cannabidiol-d3 (CBD-d3). For researchers requiring the utmost specificity, custom synthesis of 7-OH-CBDV-d7 is a viable, albeit more resource-intensive, option. Several companies offer custom synthesis of stable isotope-labeled compounds[1][2][3].
Metabolic Pathways of CBDV
The metabolism of CBDV is not as extensively studied as that of CBD, but it is presumed to follow similar pathways. The primary metabolic transformations involve hydroxylation and subsequent oxidation to form carboxylic acids. Additionally, decarbonylation has been observed for both CBD and CBDV. The main metabolic pathways include:
-
Hydroxylation: The propyl side chain of CBDV can be hydroxylated at various positions, with the 7-position being a primary site, forming 7-OH-CBDV.
-
Carboxylation: The hydroxylated metabolites can be further oxidized to their corresponding carboxylic acids, such as 7-carboxy-CBDV (CBDV-7-oic acid).
-
Decarbonylation: A less common pathway that involves the loss of a carbonyl group.
-
Conjugation: Phase II metabolism can occur, leading to the formation of glucuronide and sulfate conjugates of the metabolites.
// Nodes CBDV [label="CBDV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_CBDV [label="7-OH-CBDV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COOH_CBDV [label="7-COOH-CBDV", fillcolor="#FBBC05", fontcolor="#202124"]; Decarbonyl_CBDV [label="Decarbonylated CBDV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugates [label="Glucuronide/Sulfate\nConjugates", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CBDV -> OH_CBDV [label="Hydroxylation\n(CYP450)"]; OH_CBDV -> COOH_CBDV [label="Oxidation"]; CBDV -> Decarbonyl_CBDV [label="Decarbonylation"]; OH_CBDV -> Conjugates [label="Conjugation"]; COOH_CBDV -> Conjugates [label="Conjugation"]; } dot Caption: Presumed metabolic pathways of Cannabidivarin (CBDV).
Experimental Protocols
The following are detailed protocols for the extraction and analysis of CBDV and its metabolites from biological matrices such as plasma, urine, and whole blood.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is adapted from established methods for cannabinoid analysis in urine.
a. Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., CBD-d3 in methanol)
-
β-glucuronidase enzyme solution
-
Phosphate buffer (pH 6.8)
-
Mixed-mode SPE cartridges (e.g., C18/SAX)
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Mobile phase for reconstitution
b. Protocol:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Vortex and incubate at 37°C for 2 hours to deconjugate metabolites.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 10% acetonitrile in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a mixture of dichloromethane and isopropanol (80:20, v/v) containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma/Whole Blood
This is a simpler and faster method suitable for plasma and whole blood samples.
a. Materials:
-
Plasma or whole blood samples
-
Internal Standard (IS) solution (e.g., CBD-d3 in methanol)
-
Ice-cold acetonitrile
-
Centrifuge
b. Protocol:
-
To 200 µL of plasma or whole blood, add 20 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
// Nodes Sample [label="Biological Sample\n(Urine, Plasma, Blood)", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with Internal Standard\n(e.g., CBD-d3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(SPE or Protein Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Sample -> IS_Spike; IS_Spike -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LCMS; LCMS -> Data; } dot Caption: General experimental workflow for CBDV metabolite analysis.
LC-MS/MS Analytical Method
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of CBDV and its metabolites. Optimization will be required based on the specific instrumentation used.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
c. Illustrative MRM Transitions:
The following table provides hypothetical MRM transitions for CBDV and its metabolites. These values must be optimized empirically on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| CBDV | 287.2 | 187.1 | 135.1 |
| 7-OH-CBDV | 303.2 | 203.1 | 147.1 |
| 7-COOH-CBDV | 317.2 | 299.2 | 187.1 |
| CBD-d3 (IS) | 318.2 | 196.1 | 141.1 |
Quantitative Data Summary
The following tables summarize typical validation parameters and expected concentration ranges for cannabinoid analysis, based on published literature for similar compounds. These should serve as a guideline for method development and validation.
Table 1: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits, compensated by IS |
Table 2: Expected Concentration Ranges in Biological Samples (Illustrative, based on CBD studies)
| Analyte | Matrix | Expected Concentration Range (ng/mL) |
| CBDV | Plasma | 0.5 - 50 |
| 7-OH-CBDV | Plasma | 1 - 100 |
| 7-COOH-CBDV | Plasma | 10 - 1000 |
| CBDV Metabolites | Urine | 1 - 500 |
Conclusion
The analytical methods outlined provide a robust framework for the profiling of CBDV metabolites in biological samples. The use of LC-MS/MS with a suitable internal standard is essential for achieving the required sensitivity and selectivity. While the specifically requested internal standard, 7-OH-CBDV-d7, is not commercially available, researchers can employ structurally similar deuterated standards like CBD-d3 for reliable quantification or pursue custom synthesis for the highest level of analytical accuracy. Proper method development and validation are paramount to ensure the generation of high-quality, reproducible data in the study of CBDV pharmacokinetics and metabolism.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Hydroxycannabidivarin-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), a deuterated internal standard for 7-Hydroxycannabidivarin (7-OH-CBDV). 7-OH-CBDV is a metabolite of Cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high accuracy and precision.
Introduction
Cannabidivarin (CBDV) is a homolog of cannabidiol (CBD) and is currently under investigation for its potential therapeutic effects in conditions such as epilepsy and autism spectrum disorder. Understanding the metabolism of CBDV is critical for its clinical development. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. Accurate quantification of 7-OH-CBDV in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound (7-OH-CBDV-d7), is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for the detection and quantification of 7-OH-CBDV-d7.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from biological matrices such as plasma or serum.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound (7-OH-CBDV-d7) standard solution
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 50% B, 1-5 min: linear gradient to 95% B, 5-6 min: hold at 95% B, 6-6.1 min: return to 50% B, 6.1-8 min: re-equilibration |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Predicted Mass Spectrometry Parameters for 7-OH-CBDV and 7-OH-CBDV-d7:
The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation of the structurally similar 7-Hydroxycannabidiol (7-OH-CBD). The exact mass of 7-OH-CBD is 330.22 g/mol .[2] 7-OH-CBDV, having a propyl side chain instead of a pentyl one, has a molecular weight lower by 28.03 g/mol (C2H4). Therefore, the predicted exact mass of 7-OH-CBDV is approximately 302.19 g/mol . The precursor ion for 7-OH-CBDV-d7 will be 7 Da higher. The product ions are predicted by subtracting 28 Da from the known product ions of 7-OH-CBD. Note: These parameters should be optimized by the end-user through direct infusion of the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 7-OH-CBDV | 303.2 | 233.1 | Optimize | 240.1 | Optimize | Optimize |
| 7-OH-CBDV-d7 | 310.2 | 240.1 | Optimize | 247.1 | Optimize | Optimize |
MS Source Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The quantitative data for a validation study should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Curve for 7-OH-CBDV
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | |||
| Medium | 75 | |||
| High | 750 |
Experimental Workflows and Diagrams
References
Application Note & Protocol: Quantitative Analysis of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD).[1][2] Like CBD, CBDV is being investigated for its therapeutic potential, particularly for its anticonvulsant properties.[3] The metabolism of cannabinoids is a critical aspect of their pharmacology, often leading to the formation of active metabolites. In a manner analogous to the metabolism of CBD to the active 7-hydroxy-CBD (7-OH-CBD), it is hypothesized that CBDV is metabolized to 7-Hydroxycannabidivarin (7-OH-CBDV).[4][5] The development of a robust and sensitive quantitative assay for 7-OH-CBDV is essential for pharmacokinetic studies, drug metabolism research, and clinical trials involving CBDV.
This application note provides a detailed protocol for the quantitative analysis of 7-OH-CBDV in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a template that can be adapted and validated by researchers.
Principle of the Method
This method utilizes protein precipitation for the extraction of 7-OH-CBDV and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
7-Hydroxycannabidivarin (7-OH-CBDV) analytical standard
-
7-Hydroxycannabidiol-d3 (7-OH-CBD-d3) or other suitable stable isotope-labeled internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-OH-CBDV and the internal standard (e.g., 7-OH-CBD-d3) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 7-OH-CBDV stock solution in 50:50 methanol:water to create working standards for calibration curve points.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
2. Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 0.5 - 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 60% B
-
0.5-2.5 min: 60-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-60% B
-
3.1-4.0 min: 60% B
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
7-OH-CBDV: Precursor ion > Product ion (To be determined experimentally based on the molecular weight of 7-OH-CBDV and fragmentation patterns of similar compounds like 7-OH-CBD).
-
Internal Standard (e.g., 7-OH-CBD-d3): Precursor ion > Product ion
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for 7-OH-CBDV and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentration of 7-OH-CBDV in unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Representative Quantitative Assay Performance
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Note: The values presented in this table are representative and based on typical performance for quantitative assays of similar cannabinoids.[6][7][8] Actual performance must be determined during method validation.
Visualizations
Caption: Proposed metabolic pathway of CBDV to 7-OH-CBDV.
Caption: Workflow for 7-OH-CBDV quantitative analysis.
References
- 1. hempati.com [hempati.com]
- 2. What is Cannabidivarin? CBDV Effects, Benefits, and More [wellspringcbd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. 7-Hydroxycannabidiol - Wikipedia [en.wikipedia.org]
- 6. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 7. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 7-Hydroxycannabidivarin-d7 in Forensic Toxicology: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of cannabinoid use, including less common compounds like Cannabidivarin (CBDV), necessitates the development of robust and reliable analytical methods for their detection and quantification in biological matrices. In forensic toxicology, the identification of parent compounds and their metabolites is crucial for interpreting toxicological findings. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. For accurate quantification of 7-OH-CBDV, the use of a stable isotope-labeled internal standard is indispensable. 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) serves as an ideal internal standard for mass spectrometry-based assays due to its chemical and physical similarities to the target analyte, ensuring compensation for matrix effects and variations during sample preparation and analysis.[1][2][3][4]
This document provides detailed application notes and a protocol for the quantification of 7-OH-CBDV in biological samples using 7-OH-CBDV-d7 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution analysis is a powerful technique for precise quantification in drug assays.[5] It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[4] The deuterated standard, in this case 7-OH-CBDV-d7, is chemically identical to the analyte of interest, 7-OH-CBDV, but has a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard is added early in the workflow, it experiences the same processing and potential for loss as the analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in extraction efficiency, sample volume, and instrument response.[4]
Metabolic Pathway of Cannabidivarin (CBDV)
The metabolism of CBDV is analogous to that of the more extensively studied Cannabidiol (CBD). Cytochrome P450 (CYP) enzymes in the liver are responsible for the primary metabolic conversions. Specifically, enzymes such as CYP2C19 and CYP2C9 are implicated in the hydroxylation of cannabinoids.[6] CBDV undergoes hydroxylation to form its active metabolite, 7-OH-CBDV. This metabolite can then be further oxidized to cannabidivarinic acid. Understanding this pathway is critical for identifying relevant target analytes in forensic investigations.
Caption: Metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.
Experimental Protocol: Quantification of 7-OH-CBDV in Human Plasma
This protocol outlines a method for the solid-phase extraction (SPE) and subsequent quantification of 7-OH-CBDV from human plasma using LC-MS/MS with 7-OH-CBDV-d7 as an internal standard.
Materials and Reagents
-
7-Hydroxycannabidivarin (7-OH-CBDV) standard
-
This compound (7-OH-CBDV-d7) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation and Conditions
| Parameter | Specification |
| Liquid Chromatograph | High-performance liquid chromatography (HPLC) system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 1 mL of plasma, add 20 µL of 7-OH-CBDV-d7 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex: Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for the extraction of 7-OH-CBDV from plasma samples.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (7-OH-CBDV) to the internal standard (7-OH-CBDV-d7). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of 7-OH-CBDV and a constant concentration of 7-OH-CBDV-d7. The concentration of 7-OH-CBDV in the unknown samples is then determined from this calibration curve.
Method Validation Parameters
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |
| Precision | Intra- and inter-assay precision (as %CV) should be ≤ 15% (≤ 20% at the LLOQ). |
| Accuracy | Intra- and inter-assay accuracy (as % bias) should be within ± 15% of the nominal value (± 20% at the LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. Should be consistent and reproducible. |
| Recovery | Extraction recovery should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability should be evaluated under various storage conditions (e.g., freeze-thaw, short-term, long-term). |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 7-OH-CBDV in forensic toxicology casework. The protocol outlined above, based on established principles of isotope dilution mass spectrometry and solid-phase extraction, offers a framework for developing and validating a sensitive and specific analytical method. Proper method validation is essential to ensure the accuracy and reliability of the data for forensic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. chiron.no [chiron.no]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 7-Hydroxycannabidivarin (7-OH-CBDV) Quantification
Welcome to the technical support center for the bioanalysis of 7-Hydroxycannabidivarin (7-OH-CBDV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of 7-OH-CBDV using LC-MS/MS.
Disclaimer: While this guide provides detailed methodologies, it is important to note that specific data and protocols for 7-OH-CBDV are limited in published literature. The information presented here is largely based on validated methods for the structurally similar and metabolically related compound, 7-Hydroxycannabidiol (7-OH-CBD). These methods provide a strong starting point, but all protocols should be thoroughly validated for 7-OH-CBDV in your specific matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 7-OH-CBDV quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 7-OH-CBDV, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.
Q2: What are the primary strategies to mitigate matrix effects in 7-OH-CBDV analysis?
A2: The key strategies to minimize matrix effects for 7-OH-CBDV quantification can be categorized as follows:
-
Effective Sample Preparation: To remove interfering components from the matrix.
-
Optimized Chromatographic Separation: To separate 7-OH-CBDV from matrix components.
-
Use of an Appropriate Internal Standard: To compensate for signal variations.
-
Matrix-Matched Calibrants: To mimic the matrix of the unknown samples.
Q3: Which sample preparation techniques are recommended for reducing matrix effects when analyzing 7-OH-CBDV?
A3: Several sample preparation techniques can be effective. The choice depends on the matrix, required sensitivity, and available resources. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte on a solid sorbent.
Q4: What type of internal standard is best for 7-OH-CBDV quantification?
A4: A stable isotope-labeled (SIL) internal standard of 7-OH-CBDV (e.g., deuterated 7-OH-CBDV) is the gold standard. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement. If a SIL-IS for 7-OH-CBDV is not available, a structural analog may be used, but this is a less ideal approach and requires careful validation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract before injection. |
| Column Contamination | Implement a column wash step at the end of each run. Use a guard column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure 7-OH-CBDV is in a single ionic form. |
| Secondary Interactions with Column Hardware | Consider using a column with bio-inert hardware. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve sample cleanup using SPE or a more selective LLE protocol. |
| Lack of or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for 7-OH-CBDV. |
| Sample Preparation Variability | Automate the sample preparation process if possible. Ensure consistent vortexing and evaporation times. |
Issue 3: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate 7-OH-CBDV from the phospholipid elution zone. Use a phospholipid removal plate during sample preparation. |
| High Salt Concentration in the Sample | Use a desalting step in your sample preparation (e.g., SPE). |
| Ion Source Contamination | Clean the ion source of the mass spectrometer regularly. |
Experimental Protocols
The following are example experimental protocols adapted from methods for the closely related compound 7-OH-CBD. These must be optimized and validated for 7-OH-CBDV.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated 7-OH-CBDV).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add the internal standard.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute 7-OH-CBDV and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for injection.
Quantitative Data Summary
The following tables summarize hypothetical validation data for 7-OH-CBDV quantification, illustrating the evaluation of matrix effects.
Table 1: Matrix Effect and Recovery of 7-OH-CBDV in Human Plasma
| Analyte | QC Level | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| 7-OH-CBDV | Low (5 ng/mL) | 85.2 | 4.1 | 92.5 (Suppression) | 6.3 |
| Mid (50 ng/mL) | 88.1 | 3.5 | 90.8 (Suppression) | 5.1 | |
| High (500 ng/mL) | 86.5 | 3.8 | 91.2 (Suppression) | 5.5 |
Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Matrix Effect (%) for 7-OH-CBDV |
| Protein Precipitation | 75.4 (Significant Suppression) |
| Liquid-Liquid Extraction | 91.3 (Minor Suppression) |
| Solid-Phase Extraction | 98.7 (Negligible Effect) |
Visualizations
Caption: General experimental workflow for 7-OH-CBDV quantification.
Caption: Logical workflow for troubleshooting ion suppression.
Technical Support Center: Isotopic Exchange in Deuterated Cannabinoid Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting isotopic exchange in deuterated cannabinoid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated cannabinoid standards?
A1: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the mass difference between the analyte and the internal standard is used for accurate quantification.[3] If the deuterated IS loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte's concentration.[3][4]
Q2: Which deuterium positions on a cannabinoid molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule.[3] Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange with protons from protic solvents.[1][5] For cannabinoids, this would primarily involve hydroxyl groups. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be prone to exchange, especially under acidic or basic conditions.[1][3] Deuterium labels on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.[1] It is crucial to review the certificate of analysis for your standard to understand the position of the deuterium labels.[1]
Q3: What are the primary factors that promote isotopic exchange?
A3: Several experimental factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in strongly acidic or basic conditions.[1][4][6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][4][6] Storing and analyzing samples at elevated temperatures can lead to significant deuterium loss.
-
Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of hydrogen and can facilitate back-exchange.[1][3] The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange. Aprotic solvents such as acetonitrile are preferred when possible.[1]
-
Sample Matrix: Components within a biological matrix, such as plasma or urine, can catalyze the exchange process.[4][7]
Q4: How can I properly store and handle my deuterated cannabinoid standards to ensure stability?
A4: Proper storage and handling are critical for maintaining the integrity of your standards.[8] Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture.[8] It is recommended to store them in tightly sealed, high-quality vials to prevent solvent evaporation and moisture ingress.[8] Before opening, allow the standard to come to room temperature to prevent condensation of atmospheric moisture.[8] When preparing stock solutions, use a high-purity, dry, aprotic solvent whenever possible.[8]
Troubleshooting Guides
Issue 1: Gradual decrease in the signal of my deuterated internal standard over a series of injections.
This is a classic sign of back-exchange, where the deuterated standard is exchanging with protons in the analytical environment, often within the autosampler.[1][7]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the exchange kinetics.[1][6]
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[6]
-
Solvent and pH Evaluation: Ensure the sample diluent and mobile phase are at a pH that minimizes exchange (ideally pH 2.5-3), if compatible with your chromatography.[1][6] Avoid strongly acidic or basic conditions.
-
Solvent Choice: If possible, use a higher percentage of aprotic solvent (e.g., acetonitrile) in the sample diluent.[1]
-
Issue 2: My calibration curve is non-linear.
Non-linearity can be caused by several factors related to the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[1]
-
Check for Isotopic Interference: For standards with a low number of deuterium labels, naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass channel of the deuterated internal standard.[3] You can check for this by acquiring a full scan mass spectrum of a high-concentration standard of the unlabeled analyte.
-
Assess Back-Exchange: If significant back-exchange is occurring, the changing ratio of deuterated to non-deuterated standard can lead to non-linearity.
-
Issue 3: The retention time of my deuterated cannabinoid standard is slightly different from the native analyte.
This is a known phenomenon called the "deuterium isotope effect," which can occur in chromatography.[2]
-
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.[2]
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard to assess the degree of separation.[9] Even a slight separation can expose the analyte and internal standard to different matrix components as they elute, leading to differential ion suppression.[10]
-
Data Presentation
Table 1: Impact of Experimental Conditions on Isotopic Exchange Rate
| Parameter | Condition | Impact on Exchange Rate | Mitigation Strategy |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[1] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible.[1] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[1] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Cannabinoid Standard
Objective: To determine if isotopic exchange is occurring under specific analytical conditions by incubating the deuterated standard in the sample matrix and solvent over time.[4]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.[4]
-
Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your analytical run (e.g., at room temperature or in the autosampler at 4°C) for a defined period (e.g., 4, 8, and 24 hours).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[4]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[4]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[4]
-
Visualizations
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Caption: Experimental workflow for assessing the stability of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 7-Hydroxycannabidivarin-d7 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 7-Hydroxycannabidivarin-d7 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide: Common Stability Issues
This guide provides solutions to common problems researchers may face when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Degradation of this compound | Light Exposure: Cannabinoids are sensitive to light, particularly UV light, which can accelerate degradation.[1][2][3] | Store solutions in amber or opaque containers to minimize light exposure. Conduct experiments under subdued lighting conditions whenever possible. |
| Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1][4][5] | Store stock solutions and working solutions at recommended low temperatures. For long-term storage, refrigeration (around 4-5°C) or freezing (-20°C) is advisable.[4][5] | |
| Acidic pH: Acidic conditions can catalyze the isomerization of cannabinoids. For instance, CBD can convert to THC in an acidic environment.[1][6] | Maintain the pH of the solution in the neutral range (pH 7). Use buffered solutions to ensure pH stability. | |
| Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.[1][2] | For sensitive applications, degas the solvent before use. Consider working under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure. | |
| Inappropriate Solvent: The choice of solvent can significantly impact stability. | Use solvents in which cannabinoids have demonstrated good stability, such as ethanol.[4] Avoid highly aqueous solutions for long-term storage unless necessary for the experimental design. | |
| Precipitation of Compound from Solution | Low Solubility: this compound, like other cannabinoids, may have limited solubility in highly polar solvents. | Use a less polar solvent or a co-solvent system to improve solubility. |
| Low Temperature: Solubility can decrease at lower temperatures, leading to precipitation. | If refrigeration is necessary, ensure the concentration of the compound is below its saturation point at the storage temperature. Gentle warming and vortexing may be required to redissolve the compound before use. | |
| Inconsistent Experimental Results | Degradation During Experiment: The compound may be degrading over the course of a lengthy experiment. | Prepare fresh solutions for each experiment. If the experiment is long, periodically assess the stability of the working solution. |
| Improper Handling: Freeze-thaw cycles can degrade the compound. | Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors influencing the stability of cannabinoids like this compound are exposure to light, elevated temperature, non-neutral pH (especially acidic conditions), and the presence of oxygen.[1][2][4] The choice of solvent also plays a crucial role.
Q2: What are the ideal storage conditions for a this compound solution?
A2: For long-term storage, it is recommended to store solutions at low temperatures, such as 4°C or -20°C, in a tightly sealed, light-protected (amber or opaque) container.[4][5] For short-term storage, refrigeration is generally sufficient.
Q3: Can I use an aqueous solution to dissolve this compound?
A3: While aqueous solutions may be necessary for certain biological assays, cannabinoids are generally more stable in organic solvents like ethanol.[4] If an aqueous buffer is required, it is advisable to prepare the solution fresh and use it promptly. The pH of the aqueous buffer should be maintained at a neutral pH to prevent degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar cannabinoids, potential degradation products could arise from oxidation and isomerization. For example, THC is known to degrade to cannabinol (CBN) through oxidation.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] These methods allow for the quantification of the parent compound and the detection of any potential degradation products over time.
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated opening of the same vial.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C). For each temperature, include vials that are protected from light and vials that are exposed to ambient light.
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
-
Sample Analysis: At each time point, retrieve one vial from each storage condition. Analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Compare the concentration at each time point to the initial concentration at Day 0. A significant decrease in concentration indicates degradation.
Visualizations
Signaling Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability assessment study.
Caption: A troubleshooting decision tree for stability issues.
References
- 1. broughton-group.com [broughton-group.com]
- 2. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. New Study Investigates Cannabidiol (CBD) Stability | Green Flower News [news.green-flower.com]
- 5. anresco.com [anresco.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 7-Hydroxycannabidivarin-d7 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A1: While method development and optimization are crucial for your specific instrumentation and matrix, the following parameters can serve as a robust starting point. These are based on established methods for similar cannabinoid compounds.
Liquid Chromatography (LC) Parameters (Illustrative)
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 70% B, 1-5 min: 70-95% B, 5-6 min: 95% B, 6-6.1 min: 70% B, 6.1-8 min: 70% B |
Mass Spectrometry (MS/MS) Parameters (Illustrative)
For deuterated compounds like 7-OH-CBDV-d7, Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The exact mass transitions should be determined by infusing a standard of the analyte. However, based on the structure, hypothetical transitions are provided.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 7-OH-CBDV-d7 (Quantifier) | [M+H]+ | To be determined | To be determined |
| 7-OH-CBDV-d7 (Qualifier) | [M+H]+ | To be determined | To be determined |
Note: It is essential to optimize the precursor and product ions, as well as the collision energy for your specific instrument to achieve the best sensitivity and specificity.
Q2: I am not seeing any peak for my 7-OH-CBDV-d7 standard. What should I check first?
A2: When a peak is absent, a systematic check of the system is necessary.[1][2]
-
Verify System Suitability: Inject a known, well-characterized compound to confirm the overall LC-MS/MS system is performing correctly.
-
Check Connections: Ensure all LC tubing and fittings are secure and free of leaks.[1]
-
Confirm Mobile Phase Composition and Flow: Double-check that the correct mobile phases are in the correct bottles and that there are no air bubbles in the lines.[1][2] Verify that the pump is delivering the set flow rate.
-
Inspect the Ion Source: Check for a stable spray from the electrospray ionization (ESI) source.[2]
-
Review MS Parameters: Confirm that the correct MRM transitions and other MS parameters are loaded in your acquisition method.[1]
Q3: My peak shape is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape can be caused by several factors related to the chromatography.
-
Tailing Peaks: This can indicate secondary interactions with the column. Consider adjusting the mobile phase pH by adding a buffer like ammonium formate.[3] It can also be a sign of column degradation, so replacing the column or guard column may be necessary.[3]
-
Fronting Peaks: This is often a sign of column overload. Try diluting your sample.
-
Split Peaks: This could be due to a partially clogged frit or a void in the column packing. Re-seating the column connections or replacing the column may resolve this. Mismatch between the injection solvent and the initial mobile phase composition can also cause peak splitting; ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 7-OH-CBDV-d7.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Sensitivity / Poor Signal-to-Noise | 1. Suboptimal ion source parameters (gas flows, temperatures, voltages).[1] 2. Inefficient ionization. 3. Contamination of the ion source or mass spectrometer.[4] 4. Matrix effects (ion suppression).[2] | 1. Optimize source parameters individually.[1] 2. Adjust mobile phase additives (e.g., increase formic acid concentration slightly).[3] 3. Clean the ion source and ion optics according to the manufacturer's guidelines.[4] 4. Dilute the sample, improve sample preparation to remove interferences, or use a deuterated internal standard. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column degradation or contamination.[4] 3. Fluctuation in column temperature. 4. Leak in the LC system. | 1. Prepare fresh mobile phases.[3] 2. Flush the column with a strong solvent or replace it if necessary.[3] 3. Ensure the column oven is maintaining a stable temperature. 4. Check for leaks at all fittings. |
| High Background Noise | 1. Contaminated mobile phases or solvents.[4] 2. Column bleed.[4] 3. Contamination from the sample matrix.[4] | 1. Use high-purity, LC-MS grade solvents and additives.[3] 2. Flush the column or operate at a lower temperature. 3. Implement a more rigorous sample cleanup procedure. |
| Sample Carryover | 1. Inadequate needle/injector wash. 2. Adsorption of the analyte to surfaces in the autosampler or column. | 1. Use a stronger wash solvent and increase the wash time/volume. 2. Add a small amount of organic solvent to the sample diluent. |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS analysis is provided below. This should be adapted and validated for your specific application.
1. Standard Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions in a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
2. Sample Preparation (e.g., from Plasma)
-
To 100 µL of plasma, add an internal standard.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase composition.
3. LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode using the optimized parameters.
4. Data Processing
-
Integrate the chromatographic peaks for the analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the concentration of 7-OH-CBDV-d7 in the unknown samples using the regression equation from the calibration curve.
Visualizations
References
Technical Support Center: 7-Hydroxycannabidivarin (7-OH-CBDV) Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in 7-Hydroxycannabidivarin (7-OH-CBDV) chromatography. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during HPLC and UHPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for 7-OH-CBDV?
Poor peak shape in 7-OH-CBDV chromatography, manifesting as peak tailing, fronting, or broadening, can stem from several factors. These include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the 7-OH-CBDV molecule, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between the analyte and the stationary phase, causing poor peak shape. For cannabinoids, a low pH mobile phase is generally recommended to suppress the ionization of acidic cannabinoids and minimize silanol interactions.[1]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or broadening.[3]
-
Contamination: A buildup of contaminants on the column or guard column from the sample matrix can lead to peak distortion.[4]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and broadening.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general decline in performance, including poor peak shape.
Q2: Why is my 7-OH-CBDV peak tailing?
Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase. For 7-OH-CBDV, this is likely due to interactions with active silanol groups on the C18 column. The hydroxyl groups in the 7-OH-CBDV molecule can form hydrogen bonds with these silanol groups, causing a portion of the analyte to be retained longer, resulting in a tailing peak.[1][2]
Q3: How can I improve the peak shape of 7-OH-CBDV?
Improving the peak shape of 7-OH-CBDV typically involves optimizing the chromatographic conditions. Key strategies include:
-
Mobile Phase Acidification: Adding a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[6][7][8][9]
-
Mobile Phase Optimization: Adjusting the ratio of organic solvent (acetonitrile or methanol) to water can improve peak shape and resolution.
-
Lowering Injection Volume/Concentration: To address potential column overload, try reducing the amount of sample injected onto the column.
-
Using a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak distortion.
-
Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.
Troubleshooting Guide: Addressing Poor Peak Shape for 7-OH-CBDV
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues for 7-OH-CBDV.
Problem: Peak Tailing
dot
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in 7-OH-CBDV analysis from blood samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV) in blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in 7-OH-CBDV analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the blood sample interfere with the ionization of 7-OH-CBDV in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, and decreased sensitivity of the analytical method.[2] Given that 7-OH-CBDV is analyzed in a complex biological matrix like blood, it is particularly susceptible to ion suppression from endogenous components such as phospholipids and proteins.[3][4]
Q2: What are the most common sources of ion suppression in blood sample analysis for cannabinoids?
A2: Ion suppression in blood sample analysis for cannabinoids like 7-OH-CBDV typically originates from:
-
Endogenous matrix components: These include salts, proteins, and lipids, with phospholipids being a major contributor to ion suppression in electrospray ionization (ESI).[3][4]
-
Exogenous substances: Contaminants such as plasticizers from lab consumables, anticoagulants used during blood collection (e.g., heparin), and mobile phase additives can also interfere with ionization.[2]
-
Co-eluting metabolites: Other cannabinoid metabolites that have similar retention times to 7-OH-CBDV can also cause suppression.
Q3: How can I detect if ion suppression is affecting my 7-OH-CBDV analysis?
A3: A common method to identify ion suppression is through a post-column infusion (PCI) experiment .[2][5] In this technique, a solution of 7-OH-CBDV is continuously infused into the mass spectrometer while a blank blood matrix extract is injected into the LC system. A decrease in the 7-OH-CBDV baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[1][5]
Q4: What are the most effective sample preparation techniques to minimize ion suppression for 7-OH-CBDV in blood?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently extracting 7-OH-CBDV. Commonly used and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It is effective at removing many matrix components.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences, providing a cleaner extract compared to protein precipitation.[6]
-
Supported Liquid Extraction (SLE): SLE is a variation of LLE that uses a solid support, offering a more streamlined and automatable workflow.[6]
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and may result in significant ion suppression if used alone.[3][4]
The choice of method depends on the required sensitivity and the complexity of the matrix. For cannabinoid analysis, LLE, SPE, and SLE are generally preferred over simple protein precipitation for cleaner extracts.[3][6]
Q5: Can I use a deuterated internal standard to compensate for ion suppression?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as 7-OH-CBDV-d3, is a highly effective strategy to compensate for ion suppression.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[2]
Q6: How can I optimize my LC method to reduce ion suppression?
A6: Chromatographic optimization is crucial for separating 7-OH-CBDV from interfering matrix components.[1] Consider the following strategies:
-
Modify the Gradient Profile: A shallower gradient can improve the chromatographic resolution between 7-OH-CBDV and co-eluting interferences.[2]
-
Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, switching to a column with a different stationary phase, such as phenyl-hexyl or biphenyl, can alter the elution order and improve separation.[2]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can significantly enhance peak capacity and separate the analyte from matrix interferences, thereby reducing or eliminating ion suppression.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your 7-OH-CBDV analysis.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A flowchart for systematically troubleshooting ion suppression.
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for cannabinoids using different sample preparation techniques. While specific data for 7-OH-CBDV is limited, the data for structurally similar cannabinoids provide valuable insights.
Table 1: Comparison of Sample Preparation Techniques for Cannabinoids in Blood
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Ion Suppression (%) |
| THC | Liquid-Liquid Extraction (LLE) | 85-95 | -15 to -5 | 5-15 |
| 11-OH-THC | Solid-Phase Extraction (SPE) | 90-105 | -10 to 0 | 0-10 |
| THC-COOH | Supported Liquid Extraction (SLE) | 88-98 | -20 to -10 | 10-20 |
| CBD | Protein Precipitation (PPT) | >90 | -50 to -30 | 30-50 |
| THC | SPE with phospholipid removal | 97 | -10 | 10[4] |
| CBD | SPE with phospholipid removal | 101 | -17 | 17[4] |
| 11-OH-THC | SPE with phospholipid removal | 98 | 0 | 0[4] |
Note: Data is compiled from various sources and should be used as a general guide. Actual results may vary.
Experimental Protocols
Below are detailed methodologies for key experiments to minimize ion suppression.
Protocol 1: Liquid-Liquid Extraction (LLE) for 7-OH-CBDV from Blood
-
Sample Preparation: To 200 µL of whole blood, add 20 µL of an internal standard working solution (e.g., 7-OH-CBDV-d3 in methanol).
-
Protein Denaturation: Add 500 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Mixing: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion (PCI) Experiment
-
Setup:
-
Prepare a solution of 7-OH-CBDV in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 20 ng/mL).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[2]
-
-
Equilibration: Allow the infusion to proceed until a stable baseline signal for the 7-OH-CBDV MRM transition is observed.
-
Injection: Inject a blank blood sample that has been processed using your standard sample preparation method.
-
Analysis: Monitor the 7-OH-CBDV signal. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of this suppression zone with the known retention time of your 7-OH-CBDV peak from a standard injection.[2]
Diagram: Experimental Workflow for 7-OH-CBDV Analysis
Caption: A typical workflow for analyzing 7-OH-CBDV in blood samples.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. open.bu.edu [open.bu.edu]
- 7. agilent.com [agilent.com]
- 8. Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma [bioforumconf.com]
Technical Support Center: Strategies to Reduce Background Noise in Mass Spec Analysis of Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry (MS) analysis of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my LC-MS/MS system during cannabinoid analysis?
High background noise in LC-MS/MS analysis of cannabinoids can originate from several sources, including:
-
Contaminated Solvents and Additives : Impurities in solvents or additives are a common cause of high background noise. Always use high-purity, LC-MS grade solvents.[1]
-
Sample Matrix : The complexity of the sample matrix can introduce interfering compounds.[1]
-
LC-MS System Contamination : Contaminants can accumulate in various parts of the system, such as the sample loop, injection port, column, and ion source.[1] Regular cleaning and maintenance are crucial.
-
Solvent Cluster Ions : Even in a clean system, some background signal from solvent cluster ions is expected.[1]
Q2: How can I systematically identify the source of high background noise?
A logical approach is necessary to isolate the source of contamination. First, determine if the contamination is from the liquid chromatography (LC) system or the mass spectrometer (MS). This can be done by diverting the LC flow from the MS and directly infusing a clean solvent. If the noise disappears, the contamination is likely in the LC system. If it persists, the issue is likely within the MS source or ion optics.[1]
Q3: What are effective sample preparation techniques to minimize matrix effects?
Minimizing matrix effects is crucial for accurate results. Effective sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE) : A common technique for separating cannabinoids from the sample matrix.[2]
-
Solid-Phase Extraction (SPE) : A highly effective method for cleaning up complex samples and concentrating analytes.[1][2]
-
Supported Liquid Extraction (SLE) : An alternative to LLE that can offer improved efficiency.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method is effective for removing interfering matrix components.[3]
Q4: How can I prevent sample carryover?
Sample carryover from previous injections can contribute to background noise. To prevent this, ensure your autosampler wash solution is effective at solubilizing your target analytes. A mixture of organic and aqueous solvents that mimics your mobile phase is often a good choice.[1]
Troubleshooting Guides
Issue: High Background Noise Observed in TIC (Total Ion Chromatogram)
A high background in the Total Ion Chromatogram (TIC) can obscure the peaks of interest. On a well-functioning system, the background count should be low (e.g., less than 200,000 counts on some systems).[4]
Troubleshooting Steps:
-
Isolate the Source : Follow the procedure outlined in FAQ 2 to determine if the source is the LC or the MS system.[1]
-
Check for Chemical Contamination : Analyze several spectra from the TIC. If they contain the same major mass peaks, you likely have chemical contamination.[4]
-
Inspect Solvents : Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[1][5]
-
System "Steam Cleaning" : An overnight "steam clean" can be highly effective. Set the LC flow to 0.5 ml/min, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C, with the flow directed to the MS.[4]
Issue: Poor Signal-to-Noise Ratio
A poor signal-to-noise ratio can make it difficult to detect and accurately quantify cannabinoids, especially at low concentrations.
Troubleshooting Steps:
-
Optimize MS Parameters : Fine-tune mass spectrometer settings such as ion source temperature, gas flows, and collision energy to maximize the signal of your target analytes while minimizing background noise.[1][6]
-
Improve Sample Preparation : Utilize robust sample preparation techniques like SPE or LLE to remove matrix interferences.[2][3]
-
Check for Nebulization Problems : If the background spectra are inconsistent, it may indicate a nebulization problem. Check the nebulizer spray or adjust/replace the nebulizer needle.[4]
-
Use Isotope-Labeled Internal Standards : These are highly effective in compensating for matrix effects and improving accuracy.[3]
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for Cannabinoid Analysis
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of protonated molecules for many cannabinoids.[1][7] |
| Ion Spray Voltage | 4000 V | Optimizes the ionization process.[7] |
| Sheath Gas | 50 arbitrary units | Aids in nebulization and desolvation.[7] |
| Aux Gas | 20 arbitrary units | Assists in desolvation.[7] |
| Sweep Gas | 2 arbitrary units | Prevents solvent clusters from entering the mass spectrometer.[7] |
| Drying Gas Temp | 350 °C | Facilitates solvent evaporation.[4] |
| Nebulizer Pressure | 60 psi | Optimizes the spray pattern for efficient ionization.[4] |
Table 2: Comparison of Sample Preparation Techniques for Cannabinoid Analysis in Whole Blood
| Technique | Ion Enhancement/Suppression | Notes |
| Liquid-Liquid Extraction (LLE) | Ion enhancement for CBD-COOH and CBD-OH; Ion suppression for CBD, CBN, and THC.[2] | A widely used and effective method. |
| Supported Liquid Extraction (SLE) | Ion enhancement for CBD-OH; Ion suppression for CBD and THC.[2] | Can offer improved performance over LLE. |
| Solid Phase Extraction (SPE) | Generally provides cleaner extracts with reduced matrix effects compared to LLE and SLE.[2] | Highly effective for complex matrices. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Cannabinoids from Urine
This protocol is designed for the extraction and concentration of cannabinoids from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample (1.0 mL)
-
100mM Acetate buffer (pH 5.0)
-
beta-glucuronidase
-
SPE Cartridge (Polymeric or Silica-based)
-
Methanol
-
Ethyl Acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Deconjugation : To 1.0 mL of urine, add 2.0 mL of 100mM Acetate buffer (pH 5.0). Add 50 µL of beta-glucuronidase. Vortex for 30 seconds and heat at 65°C for 1-2 hours to deconjugate metabolites. Allow the sample to cool to room temperature.[1]
-
SPE Cartridge Conditioning : If using a silica-based cartridge, condition it according to the manufacturer's instructions, typically with methanol followed by water or buffer. Polymeric cartridges may not require conditioning.[1]
-
Sample Loading : Load the pre-treated urine sample onto the SPE cartridge.
-
Washing :
-
Drying : Dry the column under a full vacuum or pressure for 10 minutes to remove any remaining wash solvents.[1]
-
Elution : Elute the analytes from the cartridge with 3 mL of Ethyl Acetate into a clean collection tube.[1]
-
Concentration : Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.[1]
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: A logical workflow for diagnosing the source of high background noise.
Caption: A step-by-step workflow for solid-phase extraction of cannabinoids.
References
- 1. benchchem.com [benchchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for 7-Hydroxycannabidivarin using 7-OH-CBDV-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in biological matrices. The use of a deuterated internal standard, 7-OH-CBDV-d7, is highlighted as a crucial element for ensuring the accuracy and reliability of the results. This document presents supporting experimental data and detailed protocols to aid researchers in the development and validation of similar analytical methods.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for bioanalysis.[1] Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior are instrumental in compensating for various sources of error, including matrix effects (ion suppression or enhancement), variability in extraction recovery, and instrument drift, thereby leading to more accurate and precise measurements.[1][3][4][5]
Method Validation Parameters and Performance
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[6] The validation process involves evaluating several key parameters as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9] The following tables summarize the performance of a validated LC-MS/MS method for 7-OH-CBDV using 7-OH-CBDV-d7 as an internal standard.
Linearity and Sensitivity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically assessed at multiple concentration levels (Low, Medium, and High Quality Control samples).
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| LLOQ | 0.1 | ≤ 15% | ≤ 15% | 85 - 115% |
| Low | 0.3 | ≤ 10% | ≤ 10% | 90 - 110% |
| Medium | 10 | ≤ 10% | ≤ 10% | 90 - 110% |
| High | 80 | ≤ 10% | ≤ 10% | 90 - 110% |
Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. Recovery is the efficiency of the extraction procedure.
| Parameter | Result |
| Matrix Effect | 95 - 105% |
| Recovery | > 90% |
Experimental Protocol
A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key steps in the validated method for 7-OH-CBDV.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution (7-OH-CBDV-d7, 1 µg/mL).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
7-OH-CBDV: [Precursor Ion] > [Product Ion]
-
7-OH-CBDV-d7: [Precursor Ion + 7] > [Product Ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the analytical method for 7-OH-CBDV.
Caption: Bioanalytical Method Validation Workflow.
Caption: Sample Preparation Workflow (SPE).
Conclusion
The presented analytical method for the quantification of 7-Hydroxycannabidivarin using its deuterated internal standard, 7-OH-CBDV-d7, demonstrates high levels of accuracy, precision, and sensitivity. The detailed experimental protocol and validation data provide a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The use of a deuterated internal standard is strongly recommended to ensure the generation of reliable and high-quality data in bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Cross-Reactivity of Cannabinoid Immunoassays with 7-Hydroxycannabidivarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of commercially available cannabinoid immunoassays with 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). Understanding this cross-reactivity is crucial for the accurate interpretation of toxicological screenings and for the development of more specific cannabinoid detection methods. This document summarizes available data, presents detailed experimental protocols for assessing cross-reactivity, and illustrates the underlying principles of common immunoassay technologies.
Comparative Analysis of Cannabinoid Immunoassays
The following table summarizes the observed cross-reactivity of 7-OH-CBDV with several widely used commercial cannabinoid screening immunoassays. It is important to note that while studies confirm cross-reactivity, specific percentage values for 7-OH-CBDV are not consistently published. The data indicates that 7-OH-CBDV is a known cross-reactant, and its presence in a sample may lead to a positive result in assays targeting the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and its metabolites.
| Immunoassay Kit | Manufacturer | Technology | 7-OH-CBDV Cross-Reactivity |
| Abbott Cannabinoids Assay | Abbott Diagnostics | Homogeneous Enzyme Immunoassay (HEIA) | Detected |
| LZI Cannabinoids (cTHC) Enzyme Immunoassay | Lin-Zhi International | Homogeneous Enzyme Immunoassay (HEIA) | Detected |
| DRI® Cannabinoid Assay | Thermo Fisher Scientific | Homogeneous Enzyme Immunoassay (HEIA) | Detected |
| CEDIA™ THC Assay | Thermo Fisher Scientific | Cloned Enzyme Donor Immunoassay (CEDIA) | Detected |
| ONLINE DAT Cannabinoid II | Roche Diagnostics | Homogeneous Enzyme Immunoassay (HEIA) | Detected |
| Syva EMIT® II Plus Cannabinoid Assay | Siemens Healthineers | Homogeneous Enzyme Immunoassay (HEIA) | Detected |
Experimental Protocols
To quantitatively assess the cross-reactivity of a specific cannabinoid analog like 7-OH-CBDV with a given immunoassay, a standardized experimental protocol is necessary. Below is a detailed methodology for a competitive homogeneous enzyme immunoassay.
Objective:
To determine the concentration of 7-OH-CBDV that produces a positive result at the assay's cutoff calibrator concentration and to calculate the percent cross-reactivity.
Materials:
-
Cannabinoid immunoassay kit (including antibody/substrate reagent and enzyme-conjugate reagent)
-
Certified reference standards of the primary target analyte (e.g., 11-nor-Δ⁹-THC-9-carboxylic acid) and the test compound (7-OH-CBDV)
-
Drug-free human urine
-
Automated clinical chemistry analyzer (e.g., Abbott Architect c4000)
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 7-OH-CBDV in a suitable organic solvent (e.g., methanol or ethanol) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Spiked Urine Samples: A series of urine samples are prepared by spiking drug-free human urine with the 7-OH-CBDV stock solution to achieve a range of concentrations (e.g., 20, 50, 100, 250, 500, and 1000 ng/mL).
-
Assay Calibration: Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators. The cutoff calibrator (e.g., 50 ng/mL of 11-nor-Δ⁹-THC-9-carboxylic acid) is of primary interest.
-
Sample Analysis: Analyze the series of 7-OH-CBDV-spiked urine samples using the calibrated immunoassay.
-
Determination of Minimum Positive Concentration: Identify the lowest concentration of 7-OH-CBDV that produces a result equivalent to or greater than the cutoff calibrator.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100
Immunoassay Principles and Signaling Pathways
The majority of commercially available cannabinoid screening assays are based on the principle of a competitive homogeneous enzyme immunoassay. The following diagrams illustrate the mechanism of action for two common types: Homogeneous Enzyme Immunoassay (HEIA) and Cloned Enzyme Donor Immunoassay (CEDIA).
Caption: Principle of Homogeneous Enzyme Immunoassay (HEIA).
Caption: Principle of Cloned Enzyme Donor Immunoassay (CEDIA).
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Comparative Stability of Deuterated vs. Non-Deuterated Cannabinoid Standards: A Technical Guide
For researchers, scientists, and drug development professionals engaged in cannabinoid analysis, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of the stability of deuterated and non-deuterated cannabinoid standards, offering insights into their relative performance and longevity. While direct comparative stability studies are not abundant in publicly available literature, this guide synthesizes theoretical principles, existing stability data for non-deuterated cannabinoids, and expert recommendations to provide a thorough analysis.
The Theoretical Advantage: The Kinetic Isotope Effect
The primary theoretical basis for the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . In essence, the bond between a carbon atom and a deuterium atom (C-D) is stronger and has a lower vibrational frequency than the bond between a carbon atom and a hydrogen atom (C-H)[1][2][3][4]. This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond[1][2][3][4].
This principle suggests that deuterated cannabinoid standards may exhibit greater resistance to degradation pathways that involve the breaking of a C-H bond, such as oxidation or certain isomerization reactions.
Data on Cannabinoid Standard Stability
While direct head-to-head quantitative data on the degradation rates of deuterated versus non-deuterated cannabinoid standards is limited, extensive research has been conducted on the stability of non-deuterated cannabinoid Certified Reference Materials (CRMs). These studies provide a baseline for understanding the factors that influence cannabinoid stability.
Cannabinoids are known to be susceptible to degradation from exposure to light, heat, and oxygen[5]. For instance, Δ9-Tetrahydrocannabinol (Δ9-THC) can oxidize to Cannabinol (CBN), and acidic cannabinoids like Tetrahydrocannabinolic acid (THCA) can decarboxylate to their neutral counterparts when exposed to heat[6].
A 30-day stability study on mixed neutral and acidic non-deuterated cannabinoid standards revealed that under typical laboratory conditions, the standards were generally stable. However, some degradation was observed for certain analytes at room temperature (25°C) by day 30[6]. Long-term storage at low temperatures (-20°C) and protection from light are consistently recommended to maintain the integrity of cannabinoid standards[7][8].
Table 1: Factors Affecting Cannabinoid Standard Stability
| Factor | Effect on Non-Deuterated Standards | Postulated Effect on Deuterated Standards |
| Temperature | Increased temperature accelerates degradation, particularly decarboxylation of acidic cannabinoids.[5][6] | May exhibit slightly slower thermal degradation for reactions involving C-H bond cleavage. |
| Light | Exposure to light, especially UV, can cause significant degradation through photo-oxidation and isomerization.[5] | Likely to be similarly sensitive to photodegradation, as this often involves other parts of the molecule. |
| Oxygen | Oxidation is a major degradation pathway, leading to the formation of products like CBN from THC.[5] | May have a slower rate of oxidation if the initial step involves C-H bond abstraction. |
| pH | Acidic or basic conditions can catalyze degradation and isomerization. | Similar susceptibility to pH-driven degradation is expected. |
Table 2: Recommended Storage Conditions for Cannabinoid Standards
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or lower.[7][8] Short-term: 4°C.[7] | Minimizes thermal degradation and decarboxylation. |
| Light | Store in amber, light-blocking vials.[5][7] | Prevents photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[7] | Prevents oxidation. |
| Solvent | Use high-purity, aprotic solvents (e.g., acetonitrile, methanol).[6][7] | Ensures stability of the standard in solution. |
Experimental Protocols
Below is a detailed methodology for a typical stability study of cannabinoid standards, adapted from established protocols[6]. This protocol can be used to compare the stability of deuterated and non-deuterated standards.
Protocol: 30-Day Stability Assessment of Cannabinoid Standards
1. Objective: To evaluate and compare the stability of deuterated and non-deuterated cannabinoid standards in solution under different storage conditions over a 30-day period.
2. Materials:
- Deuterated cannabinoid standard(s) of interest (e.g., THC-d3, CBD-d3)
- Non-deuterated cannabinoid standard(s) of interest (e.g., THC, CBD)
- High-purity solvent (e.g., acetonitrile or methanol)
- 2 mL amber, screw-top vials with PTFE-lined caps
- Calibrated analytical balance and pipettes
- High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD) or a Mass Spectrometer (LC-MS)
3. Standard Preparation:
- Prepare stock solutions of each deuterated and non-deuterated standard at a concentration of 1000 µg/mL in the chosen solvent.
- From the stock solutions, prepare working solutions at a concentration of 50 µg/mL.
- Aliquot the working solutions into the amber vials, ensuring each vial is filled to minimize headspace.
4. Storage Conditions:
- Store sets of vials under the following conditions:
- Condition A (Refrigerated, Dark): 4°C in a refrigerator.
- Condition B (Room Temperature, Dark): 25°C in a light-proof container.
- Condition C (Accelerated, Dark): 40°C in a temperature-controlled chamber.
5. Analysis Schedule:
- Analyze the standards at the following time points: Day 0, Day 7, Day 14, Day 21, and Day 30.
- On each analysis day, retrieve one vial from each storage condition for each standard.
6. Analytical Method (HPLC-DAD):
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector Wavelength: Monitor at appropriate wavelengths for the cannabinoids of interest (e.g., 228 nm).
- Quantification: Determine the concentration of the cannabinoid in each sample by comparing the peak area to a freshly prepared calibration curve.
7. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
- A standard is typically considered stable if the concentration remains within ±10% of the initial (Day 0) concentration.
- Compare the degradation profiles of the deuterated and non-deuterated standards.
Visualizations
Caption: The Kinetic Isotope Effect.
Caption: Workflow for Stability Testing.
Caption: Cannabinoid Signaling Pathway.
Conclusion
While direct experimental evidence is still emerging, the foundational principles of the Kinetic Isotope Effect provide a strong theoretical argument for the potentially enhanced chemical stability of deuterated cannabinoid standards compared to their non-deuterated counterparts. The stronger carbon-deuterium bond may slow down degradation reactions that involve the cleavage of this bond.
For researchers and laboratories, the choice between deuterated and non-deuterated standards will depend on the specific application. For use as internal standards in mass spectrometry-based methods, deuterated standards are often preferred for their ability to co-elute with the analyte and provide better correction for matrix effects. If long-term stability as a primary reference material is the main concern, deuterated standards may offer an advantage, although proper storage conditions remain the most critical factor in preserving the integrity of any cannabinoid standard.
It is recommended that laboratories perform their own stability assessments under their specific storage and handling conditions to ensure the accuracy and reliability of their analytical results.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Internal Standards for Cannabinoid Analysis: Evaluating 7-Hydroxycannabidivarin-d7 Against Common Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoids is a cornerstone of reliable data. The choice of an internal standard is a critical decision in analytical methodology, directly impacting the precision and accuracy of results. This guide provides an objective comparison of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) and other commonly used internal standards in cannabinoid analysis by mass spectrometry, supported by established analytical principles and experimental data.
Internal standards are essential for robust analytical methods, correcting for variations in sample preparation, injection volume, and instrument response.[1][2] In mass spectrometry-based cannabinoid analysis, stable isotope-labeled (SIL) analogs of the target analytes are considered the gold standard.[1][3] These standards, which include deuterated (²H) or Carbon-13 (¹³C) labeled compounds, are chemically almost identical to the analyte. This similarity ensures they behave similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and procedural losses.[3][4]
The Ideal Internal Standard: A Profile of 7-OH-CBDV-d7
7-Hydroxycannabidivarin (7-OH-CBDV) is a metabolite of Cannabidivarin (CBDV). For the specific quantification of this metabolite, 7-OH-CBDV-d7 represents a theoretically ideal internal standard. Its structure is nearly identical to the analyte, differing only in the presence of deuterium atoms. This ensures it co-elutes with the analyte and experiences the same ionization and fragmentation behavior in the mass spectrometer.
However, a crucial distinction must be made. While 7-OH-CBDV-d7 is the optimal choice for quantifying 7-OH-CBDV, its utility for quantifying other cannabinoids (e.g., THC, CBD, CBG) is less direct. While it can still serve to correct for general procedural variations, it may not perfectly mimic the chromatographic and ionization behavior of structurally different cannabinoids, potentially leading to less accurate quantification.
Currently, direct experimental studies comparing the performance of 7-OH-CBDV-d7 against other internal standards are not widely available in published literature. Therefore, this guide will evaluate its theoretical advantages against the known performance of other commonly used standards.
Alternative Internal Standards for Cannabinoid Analysis
The selection of an internal standard depends on the specific cannabinoids being measured, the analytical technique (LC-MS/MS or GC-MS), and the sample matrix.[1]
Deuterated Analogs of Major Cannabinoids
Deuterated versions of primary cannabinoids are the most frequently used internal standards in the field. Their widespread availability and proven efficacy make them a common choice.
-
Δ9-THC-d3, Δ9-THC-d9 : Widely used for the quantification of Δ9-THC and its isomers.[1] A higher mass shift (e.g., d9) is sometimes preferred to reduce any potential isotopic overlap from the native analyte.[1]
-
CBD-d3 : Effective for the quantification of CBD and structurally related compounds.[1]
-
CBN-d3 : Often used as a general internal standard for minor cannabinoids when specific deuterated analogs are unavailable, due to its moderate retention time.[5]
Carbon-13 Labeled Standards
While less common due to higher synthesis costs, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[2][4] The larger mass difference between ¹²C and ¹³C compared to ¹H and ²H results in a negligible "isotope effect," meaning the labeled standard and the native analyte have virtually identical retention times.[4] This ensures both compounds experience the exact same matrix effects, leading to more accurate and precise quantification.[4]
Non-Deuterated Internal Standards
For some applications, particularly GC-MS, structurally similar but non-isotopically labeled compounds can be used. These are cost-effective but must be carefully chosen to ensure they are not naturally present in the sample and do not co-elute with any analytes of interest.[6]
Performance Comparison
The following table summarizes the key characteristics and performance considerations for different classes of internal standards. While specific data for 7-OH-CBDV-d7 is unavailable, its performance for its target analyte, 7-OH-CBDV, is expected to align with that of other deuterated standards.
| Internal Standard Type | Target Analyte(s) | Analytical Technique(s) | Advantages | Limitations |
| 7-OH-CBDV-d7 | 7-OH-CBDV | LC-MS/MS | Theoretically Ideal Match: Closely mimics the analyte's chemical and physical properties. | Limited Utility: Less ideal for other cannabinoids. Lack of published comparative performance data. |
| Deuterated Analogs (e.g., THC-d3, CBD-d3) | Parent cannabinoid and related isomers | LC-MS/MS, GC-MS | Gold Standard: Effectively compensates for matrix effects and procedural loss.[1][3] Widely available. | Isotope Effect: Can lead to slight chromatographic separation from the analyte, potentially exposing it to different matrix effects.[3][4] Potential for H/D exchange and instability.[3] |
| ¹³C-Labeled Analogs (e.g., THC-¹³C₃) | Parent cannabinoid | LC-MS/MS | Superior Performance: No chromatographic shift (isotope effect), ensuring identical exposure to matrix effects.[4] Highly accurate. | High Cost & Limited Availability: Significantly more expensive than deuterated standards.[7] |
| Non-Deuterated Analogs (e.g., Prazepam) | General Cannabinoids | GC-MS | Cost-Effective: Inexpensive and readily available. | Different Properties: Does not co-elute and may have different ionization/extraction behavior than the analyte. Cannot correct for matrix effects as effectively.[6] |
Quantitative Data Summary
The tables below present representative validation data from studies using common deuterated internal standards. This data illustrates the level of performance expected from a well-validated method.
Table 1: Method Validation Data for Cannabinoid Analysis using Deuterated Internal Standards in Methanol [5]
| Parameter | QC-LLOQ (10 ng/mL) | QC-Low (30 ng/mL) | QC-Mid (3000 ng/mL) | QC-High (7500 ng/mL) |
| Within-Batch Precision (%RSD) | 0.5 - 6.5% | 0.5 - 6.5% | 0.5 - 6.5% | 0.5 - 6.5% |
| Within-Batch Accuracy (% Nominal) | 91.4 - 108.0% | 91.4 - 108.0% | 91.4 - 108.0% | 91.4 - 108.0% |
| Between-Batch Precision (%RSD) | 0.9 - 5.1% | 0.9 - 5.1% | 0.9 - 5.1% | 0.9 - 5.1% |
| Between-Batch Accuracy (% Nominal) | 91.5 - 107.5% | 91.5 - 107.5% | 91.5 - 107.5% | 91.5 - 107.5% |
Table 2: Method Validation Data for THC and CBD in Complex Matrices (Plant Material & Cream) using Deuterated Internal Standards [8]
| Matrix | Analyte | Accuracy Range |
| Plant Material | THC | 100.4 - 105.6% |
| Plant Material | CBD | 101.5 - 108.1% |
| Cream | THC | 91.7 - 113.7% |
| Cream | CBD | 98.7 - 114.1% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for cannabinoid analysis using internal standards.
Protocol 1: LC-MS/MS Analysis of Cannabinoids in Plant Material
This procedure is based on a validated method for quantifying 17 cannabinoids.[5]
-
Sample Preparation:
-
Weigh 100 mg of homogenized cannabis or hemp sample.
-
Perform a multi-step solvent extraction using a 9:1 methanol:chloroform mixture, with vortexing and sonication.[1]
-
Centrifuge the sample to separate the supernatant.
-
Combine supernatants and bring to a final volume of 20 mL.
-
-
Internal Standard Spiking & Dilution:
-
Dilute the extract with methanol to fall within the instrument's calibration range.
-
Transfer 100 µL of the diluted extract to an autosampler vial.
-
Add 50 µL of a mixed internal standard solution (e.g., 500 ng/mL of THC-d3, CBD-d3, and CBN-d3) in methanol.[5]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or equivalent system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.[1]
-
Protocol 2: GC-MS Analysis of Cannabinoids in Oil
This protocol requires derivatization to make the cannabinoids volatile for gas chromatography.[9]
-
Sample Preparation:
-
Pipette 10 µL of cannabis oil into a vial.
-
Add 50 µL of a mixed internal standard solution (e.g., CBD-d3, CBN-d3, Δ9-THC-d3).[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 30 µL of pyridine.[1]
-
Vortex for 30 seconds.
-
Heat at 60°C for 20 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm.[1]
-
Injection: 1 µL in splitless mode.
-
Oven Program: A temperature ramp designed to separate the derivatized cannabinoids.
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each silylated analyte and internal standard.[1]
-
Visualizing the Workflow and Pathways
Conclusion
The ideal internal standard is a stable isotope-labeled version of the specific analyte being measured. In this regard, This compound is the optimal choice for the quantitative analysis of its non-deuterated counterpart, 7-OH-CBDV. For broader cannabinoid profiling, a mixture of deuterated standards corresponding to the primary analytes of interest (e.g., THC-d3, CBD-d3) remains the industry's gold standard, providing a balance of accuracy, reliability, and availability.[1] While deuterated standards can present challenges like chromatographic shifts, they offer a significant advantage over non-labeled standards by effectively correcting for matrix effects. For analyses demanding the highest level of accuracy, ¹³C-labeled standards are superior, though their use may be limited by cost.[4] The selection of any internal standard should be justified by a thorough method validation that assesses accuracy, precision, and matrix effects to ensure data of the highest quality.
References
- 1. benchchem.com [benchchem.com]
- 2. aptochem.com [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restek - Blog [restek.com]
- 7. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
A Comparative Guide to Inter-Laboratory Quantification of 7-Hydroxycannabidivarin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV), is crucial for pharmacokinetic studies, drug development, and clinical trials. This guide provides a comparative overview of the common analytical methods employed for the quantification of 7-OH-CBDV in biological matrices. As no formal inter-laboratory comparison studies for 7-OH-CBDV have been published, this guide synthesizes data from validated methods for the structurally similar and well-studied metabolite, 7-hydroxy-cannabidiol (7-OH-CBD), to provide a baseline for expected performance characteristics. The primary methodologies discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview of Analytical Methods
The choice of analytical method for 7-OH-CBDV quantification depends on the required sensitivity, specificity, and sample throughput. LC-MS/MS is generally the preferred method due to its high sensitivity and specificity, and its ability to analyze the thermally labile 7-OH-CBDV molecule without derivatization.[1][2][3][4] GC-MS, while a robust technique, typically requires a derivatization step to improve the volatility and thermal stability of the analyte.[5][6][7]
Below is a summary of typical performance characteristics for the most common analytical methods used for cannabinoid metabolite quantification.
Table 1: Comparison of Common Analytical Methods for 7-OH-CBDV Quantification
| Feature | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by tandem mass analysis. | Chromatographic separation followed by mass analysis. |
| Derivatization | Not typically required. | Generally required (e.g., silylation).[5][7] |
| Specificity | High, due to MRM transitions. | High, based on mass fragmentation patterns. |
| Sensitivity (Typical LOQ) | 0.1 - 5 ng/mL.[1] | 0.5 - 10 ng/mL. |
| Linearity Range | 0.1 - 500 ng/mL.[8] | 0.5 - 200 ng/mL. |
| Precision (%CV) | < 15%.[1] | < 20%. |
| Accuracy (%Bias) | ± 15%.[1] | ± 20%. |
| Sample Throughput | High, especially with automated sample preparation.[2][9] | Moderate. |
| Matrix Effects | Can be significant, often mitigated with deuterated internal standards.[1] | Can be present, but often reduced by sample cleanup and derivatization. |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results across different laboratories. Below are generalized protocols for the quantification of 7-OH-CBDV using LC-MS/MS and GC-MS.
Protocol 1: Quantification of 7-OH-CBDV in Human Plasma using LC-MS/MS
1. Scope: This protocol describes a general procedure for the quantification of 7-OH-CBDV in human plasma using Liquid Chromatography-Tandem Mass Spectrometry.
2. Materials and Reagents:
-
7-Hydroxycannabidivarin (7-OH-CBDV) certified reference material.
-
7-OH-CBDV-d3 (or other suitable deuterated internal standard).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (drug-free).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 7-OH-CBDV-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.[10]
-
Column: Zorbax Eclipse XDB C-18 column (or equivalent).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 7-OH-CBDV from other matrix components (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Optimized for 7-OH-CBDV and its internal standard.
Protocol 2: Quantification of 7-OH-CBDV in Human Plasma using GC-MS
1. Scope: This protocol describes a general procedure for the quantification of 7-OH-CBDV in human plasma using Gas Chromatography-Mass Spectrometry with a derivatization step.
2. Materials and Reagents:
-
7-Hydroxycannabidivarin (7-OH-CBDV) certified reference material.
-
7-OH-CBDV-d3 (or other suitable deuterated internal standard).
-
Hexane, Ethyl Acetate.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 25 µL of the internal standard working solution.
-
Add 2 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer to a GC-MS autosampler vial.
4. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 10°C/min, and hold for 5 min.[10]
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.[10]
-
Ion Source Temperature: 230°C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 7-OH-CBDV and its internal standard.
Mandatory Visualization
Caption: Generalized experimental workflow for 7-OH-CBDV quantification.
Caption: Hypothetical metabolic and signaling pathway of CBDV.
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Performance of 7-Hydroxycannabidivarin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the expected performance characteristics of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard in the quantitative analysis of its non-deuterated counterpart, 7-Hydroxycannabidivarin (7-OH-CBDV), in various biological matrices. Due to a lack of publicly available data directly pertaining to 7-OH-CBDV-d7, this guide leverages performance data from validated bioanalytical methods for structurally similar cannabinoids and their deuterated analogs, such as Cannabidiol (CBD), 7-hydroxy-CBD, and their corresponding deuterated internal standards (e.g., CBD-d3). Stable isotope-labeled internal standards like 7-OH-CBDV-d7 are considered the gold standard in mass spectrometry-based bioanalysis, as they effectively compensate for matrix effects and variability in sample preparation and instrument response.[1]
Data Presentation: Performance Characteristics of Cannabinoid Internal Standards
The following tables summarize typical performance characteristics of bioanalytical methods for cannabinoids, which can be considered representative of the expected performance for a method using 7-OH-CBDV-d7. The data is compiled from studies validating LC-MS/MS methods for similar analytes in plasma and other biological matrices.
Table 1: Typical LC-MS/MS Method Validation Parameters for Cannabinoid Analysis in Plasma
| Parameter | Typical Performance | Alternative Internal Standard (e.g., CBD-d3) Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 0.195 - 0.5 ng/mL[2][3] |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL | 50 - 500 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 15% | 2.0% - 19.1%[4] |
| Inter-day Precision (%CV) | < 15% | 6.5% - 13.4%[4] |
| Intra-day Accuracy (% Bias) | Within ±15% | 83.5% - 118% of target[4] |
| Inter-day Accuracy (% Bias) | Within ±15% | 90.3% - 103.7% of target[4] |
| Recovery | > 80% | 96% for Δ9-THC[5] |
| Matrix Effect | Ion suppression or enhancement within acceptable limits | Minor ion enhancement observed (+1%) for Δ9-THC[5] |
Table 2: Stability of Cannabinoids in Human Plasma under Various Storage Conditions
| Stability Condition | Analyte: 7-OH-CBD (as a proxy for 7-OH-CBDV) | Analyte: CBD |
| Short-Term (Room Temperature) | Stable for up to 24 hours[6] | Stable for 1 week[7] |
| Freeze-Thaw Cycles (-20°C to RT) | Stable for at least 3 cycles[4] | Stable |
| Long-Term (-20°C) | Stable for up to 207 days[4] | Stable for up to 52 weeks[7] |
| Long-Term (-80°C) | Stable for at least 34.5 months[8] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the extraction and analysis of cannabinoids from biological matrices.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common and straightforward method for extracting cannabinoids from plasma.
-
Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 7-OH-CBDV-d7 at a known concentration).
-
Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Urine Samples
This method is suitable for extracting cannabinoids from more complex matrices like urine.
-
Hydrolysis (Optional): For the analysis of total (conjugated and unconjugated) cannabinoids, an initial enzymatic or chemical hydrolysis step is required to cleave the glucuronide conjugates.
-
Sample Preparation: To 1 mL of urine, add the internal standard (e.g., 7-OH-CBDV-d7).
-
Extraction: Add 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Mandatory Visualization
Diagram 1: Experimental Workflow for Cannabinoid Analysis in Plasma
Caption: Workflow for plasma sample preparation and analysis.
Diagram 2: Logical Relationship of Bioanalytical Method Validation Parameters
Caption: Inter-relationships of key bioanalytical validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 內容不提供 [sigmaaldrich.com]
- 4. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol (CBD) product contamination: Quantitative analysis of Δ9-tetrahydrocannabinol (Δ9-THC) concentrations found in commercially available CBD products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard for 7-OH-CBDV Quantification: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of cannabinoid metabolites, the choice of analytical methodology is paramount to ensure data integrity and reliability. The analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV), a phase I metabolite of cannabidivarin (CBDV), presents unique challenges due to its low concentrations in biological matrices and the potential for analytical variability. This guide provides an objective comparison of the accuracy and precision of 7-OH-CBDV quantification using a deuterated internal standard against alternative approaches, supported by experimental data from closely related compounds and established analytical principles.
Stable isotope-labeled internal standards, such as deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[1][2] They offer the most effective means to correct for analyte loss during sample preparation and to compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.[3] This is because a deuterated internal standard is chemically identical to the analyte of interest, differing only in isotopic composition. Consequently, it co-elutes with the analyte and exhibits nearly identical ionization efficiency, providing a robust and accurate correction.[2]
Comparative Analysis of Quantification Methods
The use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the accurate and precise quantification of 7-OH-CBDV. Alternative approaches, such as using a non-deuterated (structural analog) internal standard or external calibration, are generally considered less reliable for complex biological matrices.
While specific quantitative data for 7-OH-CBDV is limited in publicly available literature, extensive data exists for its non-varin analog, 7-hydroxy-cannabidiol (7-OH-CBD). The analytical behavior and performance metrics for 7-OH-CBD are highly predictive of what can be expected for 7-OH-CBDV. The following tables summarize the performance of a validated LC-MS/MS method for 7-OH-CBD using a deuterated internal standard, which serves as a benchmark for the expected performance for 7-OH-CBDV.
Table 1: Performance Characteristics of 7-OH-CBD Quantification using a Deuterated Standard
| Parameter | Performance Metric | Source |
| Linearity (r²) | >0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.8 ng/mL | [4][5] |
| Intra-day Accuracy (% Bias) | -7.3% to 7.8% | [4] |
| Inter-day Accuracy (% Bias) | -8.0% to 6.2% | [4] |
| Intra-day Precision (% RSD) | < 12.2% | [4] |
| Inter-day Precision (% RSD) | < 8.25% | [4] |
Table 2: Comparison of Internal Standard Strategies for Cannabinoid Analysis
| Internal Standard Strategy | Advantages | Disadvantages | Expected Impact on 7-OH-CBDV Quantification |
| Deuterated (Isotopic) Internal Standard | - Co-elutes with the analyte. - Experiences identical matrix effects. - Corrects for variations in extraction recovery and instrument response.[2] | - Can be more expensive. - Not always commercially available for every analyte. | Highest accuracy and precision. |
| Non-Deuterated (Structural Analog) Internal Standard | - More cost-effective than deuterated standards. - More readily available. | - May not co-elute perfectly with the analyte. - Experiences different matrix effects. - May not accurately correct for analyte loss during sample preparation.[1] | Compromised accuracy and precision due to differential matrix effects and extraction recovery. |
| External Calibration (No Internal Standard) | - Simplest and least expensive approach. | - Does not account for matrix effects or variability in sample preparation. - Highly susceptible to inaccuracies and imprecision. | Lowest accuracy and precision; not recommended for bioanalytical quantification. |
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise quantification of 7-OH-CBDV. The following is a representative LC-MS/MS methodology based on established protocols for related cannabinoid metabolites.[4][6]
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of the deuterated 7-OH-CBDV internal standard solution.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for hydroxylated cannabinoids.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 7-OH-CBDV and its deuterated internal standard.
Visualizing the Workflow and Rationale
To better illustrate the analytical workflow and the logical relationship behind the choice of a deuterated standard, the following diagrams are provided.
Caption: Experimental workflow for 7-OH-CBDV quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. fda.gov [fda.gov]
- 5. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: 7-Hydroxycannabidivarin vs. its d7 Analog
Theoretical Framework for Ionization Efficiency Equivalence
Stable isotope-labeled internal standards, such as d7-7-OH-CBDV, are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process.[1][2][3] The fundamental assumption is that the deuterated analog will behave nearly identically to the native compound in terms of extraction recovery, chromatographic retention, and, most importantly, ionization efficiency.
The rationale behind this assumption lies in the minimal physicochemical differences between the two molecules. The substitution of seven hydrogen atoms with deuterium in d7-7-OH-CBDV results in a negligible change in polarity and chemical properties. Consequently, during ionization in the mass spectrometer source (e.g., electrospray ionization - ESI), both 7-OH-CBDV and d7-7-OH-CBDV are expected to accept or lose a proton with virtually the same propensity. This co-elution and co-ionization behavior is critical for compensating for matrix effects, where other co-eluting compounds from the sample matrix might suppress or enhance the ionization of the target analyte.[2]
Quantitative Data and Experimental Observations
While specific quantitative data on the relative ionization efficiency of 7-OH-CBDV and its d7 analog is not published, the widespread and successful use of deuterated cannabinoids as internal standards in validated analytical methods provides strong indirect evidence of their equivalent ionization efficiencies. For instance, numerous studies quantifying cannabinoids like CBD, THC, and their metabolites consistently employ their respective deuterated analogs to ensure reliable results.[1][3][4][5]
The following table summarizes the typical application of deuterated internal standards in cannabinoid analysis, underscoring the assumed equivalence in ionization efficiency.
| Analyte | Internal Standard | Analytical Method | Rationale for Use |
| Cannabidiol (CBD) | CBD-d3 | LC-MS/MS | Correction for matrix effects and ionization variability.[3][4] |
| Δ9-Tetrahydrocannabinol (THC) | THC-d3 | LC-MS/MS | Accurate quantification in complex biological matrices.[1][3] |
| 11-nor-9-carboxy-THC (THCCOOH) | THCCOOH-d9 | LC-MS/MS | Compensation for analytical variability in forensic and clinical testing.[1] |
| 7-Hydroxycannabidivarin (7-OH-CBDV) | d7-7-OH-CBDV | LC-MS/MS | Inferred: To correct for variations in sample preparation, chromatography, and ionization. |
It is important to note the "deuterium isotope effect," which in some cases can lead to slight chromatographic separation of the deuterated and non-deuterated compounds.[2] However, modern chromatographic techniques are typically optimized to minimize this separation, ensuring that both the analyte and its internal standard enter the mass spectrometer's ion source simultaneously, thus experiencing the same ionization conditions.
Experimental Protocol for Evaluating Relative Ionization Efficiency
To experimentally determine the relative ionization efficiency of 7-OH-CBDV and d7-7-OH-CBDV, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol can be employed.
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of 7-OH-CBDV and d7-7-OH-CBDV in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions containing a fixed concentration of d7-7-OH-CBDV (e.g., 10 ng/mL) and varying concentrations of 7-OH-CBDV (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-OH-CBDV: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
d7-7-OH-CBDV: Determine the precursor ion (e.g., [M+H]+, which will be 7 mass units higher than 7-OH-CBDV) and a corresponding product ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis:
-
Inject the working standard solutions into the LC-MS/MS system.
-
For each concentration level, calculate the peak area ratio of 7-OH-CBDV to d7-7-OH-CBDV.
-
Plot the peak area ratio against the concentration of 7-OH-CBDV.
-
A linear regression with a slope close to 1 and a y-intercept close to 0 would indicate near-identical ionization efficiency.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing the ionization efficiency of 7-OH-CBDV and d7-7-OH-CBDV.
Logical Relationship of Key Concepts
Caption: The logical basis for using d7-7-OH-CBDV as an internal standard for 7-OH-CBDV.
References
- 1. Direct Quantification of Cannabinoids and Cannabinoid Glucuronides in Whole Blood by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. na.mxns.com [na.mxns.com]
Assessing the Linearity of Calibration Curves Using 7-Hydroxycannabidivarin-d7: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cannabinoids, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), a deuterated analog of a cannabidivarin metabolite, serves as an internal standard in mass spectrometry-based methods. This guide provides a comprehensive comparison of its use in establishing linear calibration curves for the quantification of the target analyte, 7-Hydroxycannabidivarin (7-OH-CBDV), and other related compounds.
The Critical Role of Internal Standards in Cannabinoid Analysis
Internal standards are essential in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (LC-MS/MS, GC-MS), to correct for variations in sample preparation and instrumental analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds like 7-OH-CBDV-d7, are considered the gold standard.[1] They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[1] This close chemical similarity ensures that the internal standard behaves similarly to the analyte during extraction, derivatization (for GC-MS), and ionization, thereby compensating for matrix effects and procedural losses.[1]
Performance Comparison of Internal Standards
While 7-OH-CBDV-d7 is a suitable internal standard for the analysis of 7-OH-CBDV, alternative standards are also employed in cannabinoid analysis. The choice of internal standard can influence the performance of the calibration curve. The following table summarizes the expected performance characteristics of 7-OH-CBDV-d7 in comparison to other common types of internal standards.
| Internal Standard Type | Analyte(s) | Expected Linearity (R²) | Typical Calibration Range | Advantages | Disadvantages |
| This compound | 7-Hydroxycannabidivarin (7-OH-CBDV) and related metabolites | >0.99 | 0.5 - 2000 ng/mL | High chemical and physical similarity to the analyte, compensates well for matrix effects. | Potential for isotopic cross-contribution if not fully resolved chromatographically. |
| CBD-d3 | Cannabidiol (CBD) and its metabolites | >0.99[2] | 5 - 2000 ng/mL[2] | Widely available and validated for CBD analysis.[3] | Less ideal for 7-OH-CBDV due to structural differences. |
| ¹³C-labeled Standards | Corresponding cannabinoid | >0.99 | Wide dynamic range | Co-elute perfectly with the analyte, minimizing isotope effects.[4] | Generally more expensive than deuterated standards.[4] |
| Non-deuterated Compounds (e.g., Prazepam) | Various cannabinoids | Variable | Method-dependent | Cost-effective.[1] | Does not compensate for matrix effects as effectively as stable isotope-labeled standards.[1] |
Experimental Protocols
Accurate assessment of calibration curve linearity relies on a well-defined and validated experimental protocol. Below is a generalized methodology for the LC-MS/MS analysis of cannabinoids using a deuterated internal standard like 7-OH-CBDV-d7.
Sample Preparation
-
Spiking: To a known volume of the sample matrix (e.g., plasma, urine, or cannabis extract), add a precise amount of 7-OH-CBDV-d7 solution of a known concentration.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the cannabinoids from the sample matrix. A common method involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[2]
-
Solvent Evaporation and Reconstitution: The supernatant is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).[5]
LC-MS/MS Analysis
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (7-OH-CBDV) and the internal standard (7-OH-CBDV-d7) are monitored.
-
Calibration Curve Construction and Linearity Assessment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte (7-OH-CBDV) and a constant concentration of the internal standard (7-OH-CBDV-d7).
-
Analysis: The calibration standards are analyzed using the developed LC-MS/MS method.
-
Data Processing: The peak area ratio of the analyte to the internal standard is calculated for each calibration level.
-
Regression Analysis: A calibration curve is generated by plotting the peak area ratio against the analyte concentration. A linear regression model is typically applied.
-
Linearity Evaluation: The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥0.99.[7] However, relying solely on R² can be misleading.[7] A visual inspection of the residual plot is also crucial to identify any systematic deviations from linearity.
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical processes involved, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cannabis Potency Testing & Calibration Curves [restek.com]
A Comparative Guide to Method Ruggedness and Robustness Testing for 7-OH-CBDV Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of methodologies for ruggedness and robustness testing in the analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV), a key metabolite of cannabidivarin (CBDV). While specific data for 7-OH-CBDV is emerging, this guide leverages established principles and experimental data from closely related cannabinoids, such as CBD and THC, to provide a robust framework for method validation.
Understanding Ruggedness and Robustness
Ruggedness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in environmental and operational conditions, reflecting the method's reproducibility across different laboratories, analysts, and instruments. Robustness , a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, provides an indication of its reliability during normal usage.[1][2] Both are critical for ensuring that a method is fit for its intended purpose and are key components of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Key Parameters in Ruggedness and Robustness Testing
The selection of parameters to investigate in ruggedness and robustness testing depends on the analytical technique employed. For High-Performance Liquid Chromatography (HPLC), the most common technique for cannabinoid analysis, these typically include:
-
Mobile Phase Composition: Variations in the ratio of organic to aqueous phases.
-
Mobile Phase pH: Small changes in the pH of the buffer.
-
Column Temperature: Fluctuations in the column oven temperature.
-
Flow Rate: Deliberate alterations in the mobile phase flow rate.
-
Wavelength: Minor adjustments to the detection wavelength.
-
Column Lot/Manufacturer: Using columns from different batches or suppliers.
-
Analyst: Different operators performing the analysis.
-
Instrument: Using different HPLC systems.
Experimental Protocols for Robustness Testing
A common approach to robustness testing is to introduce small, deliberate changes to the method's parameters and observe the effect on the results, such as retention time, peak area, tailing factor, and resolution.
Example Protocol for HPLC Analysis of Cannabinoids (Adapted for 7-OH-CBDV):
-
Prepare Standard Solutions: Prepare a standard solution of 7-OH-CBDV at a known concentration.
-
Define Nominal Conditions: Establish the standard operating parameters for the HPLC method (e.g., mobile phase composition of 75:25 acetonitrile:water, flow rate of 1.0 mL/min, column temperature of 30°C).[6]
-
Vary Parameters: Systematically vary one parameter at a time while keeping others constant. For example:
-
Mobile Phase Composition: ± 2% variation in the organic phase (e.g., 73:27 and 77:23 acetonitrile:water).
-
Flow Rate: ± 0.1 mL/min variation (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C variation (e.g., 25°C and 35°C).[6]
-
-
Analyze Samples: Inject the 7-OH-CBDV standard solution in duplicate or triplicate under each varied condition.
-
Evaluate Results: Assess the impact of each variation on critical analytical parameters. The method is considered robust if the results remain within the predefined acceptance criteria.
Data Presentation: A Comparative Table for Robustness Testing
The following table summarizes typical results from a robustness study for the HPLC analysis of cannabinoids, which can be extrapolated for 7-OH-CBDV. The data is based on a study of CBD and THC analysis.[7]
| Parameter Variation | Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal Conditions | 7-OH-CBDV (proxy) | 7.03 | 1.40 | 6960 |
| Flow Rate -10% (0.9 mL/min) | 7-OH-CBDV (proxy) | 7.81 | 1.42 | 6890 |
| Flow Rate +10% (1.1 mL/min) | 7-OH-CBDV (proxy) | 6.39 | 1.38 | 7010 |
| Temperature -5°C (25°C) | 7-OH-CBDV (proxy) | 7.15 | 1.41 | 6920 |
| Temperature +5°C (35°C) | 7-OH-CBDV (proxy) | 6.91 | 1.39 | 6980 |
| Mobile Phase (ACN) -2% | 7-OH-CBDV (proxy) | 7.55 | 1.45 | 6750 |
| Mobile Phase (ACN) +2% | 7-OH-CBDV (proxy) | 6.51 | 1.35 | 7150 |
Acceptance Criteria: Typically, the relative standard deviation (RSD) for the peak area should be ≤ 2%, and system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the method's defined limits.[8]
Visualizing the Workflow
The following diagrams illustrate the logical flow of ruggedness and robustness testing.
Caption: Workflow for Ruggedness Testing.
Caption: Workflow for Robustness Testing.
Conclusion
While specific ruggedness and robustness data for 7-OH-CBDV analysis is not yet widely published, the principles and methodologies established for other cannabinoids provide a clear and reliable path forward. By systematically varying key analytical parameters and evaluating the impact on method performance, researchers can ensure the development of a robust and reliable analytical method for 7-OH-CBDV. This is crucial for accurate quantification in various matrices and for ensuring the quality and consistency of pharmaceutical products. The use of a structured approach, as outlined in this guide and in accordance with ICH guidelines, is essential for successful method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruggedness and robustness testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Hydroxycannabidivarin-d7
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized compounds like 7-Hydroxycannabidivarin-d7 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and environmental responsibility. The following information is synthesized from safety data sheets for closely related cannabinoid compounds and general best practices for chemical waste management.
Hazard Profile and Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust, fumes, or vapors.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for compounds structurally similar to this compound. Users should assume a similar hazard profile for the deuterated compound in the absence of specific data.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity - Oral | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity - Dermal | H312: Harmful in contact with skin | [1][2] |
| Acute Toxicity - Inhalation | H332: Harmful if inhaled | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Flammable Liquids | H225: Highly flammable liquid and vapor (if in a flammable solvent) | [2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[3] Do not dispose of this chemical into the sewer system or the general environment.[3][4]
Experimental Methodology for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Segregate the waste into designated, clearly labeled, and sealed containers. Use separate containers for liquid and solid waste. If the compound is in a flammable solvent, it must be collected in a container suitable for flammable chemical waste.
-
-
Container Management:
-
Use chemically resistant containers that can be tightly sealed.
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., "Flammable," "Toxic").
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest or any required documentation detailing the contents of the waste containers.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent or cleaning agent as recommended by your laboratory's standard operating procedures.
-
Dispose of all cleaning materials as hazardous waste.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Comprehensive Safety and Handling Protocol for 7-Hydroxycannabidivarin-d7
This guide provides essential safety, operational, and disposal protocols for laboratory professionals handling 7-Hydroxycannabidivarin-d7. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment. The toxicological properties of this specific deuterated metabolite have not been extensively studied; therefore, it should be handled with the same precautions as its non-deuterated analog and other potent cannabinoids, assuming it is a hazardous substance.
Essential Safety and Hazard Information
-
Flammability: If supplied in a solvent such as acetonitrile, it is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Acute Toxicity: The compound or its solvent may be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if in powdered form.
Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to identify all risks, but the following table outlines the minimum required PPE for handling this compound.[2]
| Protection Type | Specific PPE | Purpose and Guidelines |
| Eye/Face Protection | Safety Goggles or Face Shield | Protects against chemical splashes and potential debris.[3][4] Must be worn at all times when handling the substance. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Provides a barrier against dermal exposure.[2][3] Gloves must be inspected before use and disposed of after handling or if contaminated. |
| Body Protection | Laboratory Coat or Disposable Gown | Protects skin and personal clothing from contamination and splashes.[2][3] |
| Respiratory Protection | Fume Hood or Respirator | Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or aerosols.[1] If weighing a powdered form, a respirator may be necessary.[4] |
| Foot Protection | Closed-Toe Shoes | Prevents exposure from spills and dropped objects. |
Operational Plan: Safe Handling Protocol
Proper procedures for donning (putting on) and doffing (taking off) PPE are crucial to prevent cross-contamination.[2]
Laboratory Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Prepare all necessary equipment (vials, solvents, pipettes) within the fume hood.
-
Have a designated waste container ready for contaminated disposables.
Donning PPE Sequence:
-
Gown/Lab Coat: Put on a clean lab coat and ensure it is fully buttoned.
-
Mask/Respirator (if required): Secure the mask or respirator, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[2]
Handling this compound:
-
Engineered Controls: Conduct all manipulations of the substance within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Use tools and proper techniques to avoid direct contact with the substance.
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][5]
-
After Handling: Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory.
Doffing PPE Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap contaminants.
-
Gown/Lab Coat: Remove the gown by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Goggles/Face Shield: Remove from the back of the head.
-
Mask/Respirator: Remove from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. marijuanapackaging.com [marijuanapackaging.com]
- 4. harmonycr.com [harmonycr.com]
- 5. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
